| Compound | Odor Description | Odor Activity Value (OAV) * | Flavor Dilution (FD) Factor |
|---|---|---|---|
| 1-Phenylethanethiol | Sulfury, Burnt | 150,000 (S-enantiomer); 120,000 (R-enantiomer) | 8192 (Highest) |
| (3Z)-Hex-3-enal | Grassy | 180,000 | 256 |
| Linalool | Citrusy | 58,000 | 4096 |
| α-Pinene | - | - | 2048 |
| Myrcene | Geranium leaf-like | 23,000 | 64 |
| 1,8-Cineole | - | - | 1024 |
OAV: Ratio of concentration to odor threshold in water. Higher values indicate greater odor potency [1]. FD Factor: Determined by Aroma Extract Dilution Analysis (AEDA). Higher factors indicate higher odor potency in the extract [2].
For researchers, the following methodologies are critical for accurate analysis of this compound.
This technique is used to identify the most potent odorants.
This is the gold standard for accurate quantification of unstable compounds like this compound.
The workflow for identifying and quantifying character impact aroma compounds is summarized in the following diagram.
Workflow for identifying and quantifying key aroma compounds in curry leaves.
The concentration of this compound is highly dynamic and changes significantly during food processing, indicating the presence of a thermolabile, bound precursor.
The table below summarizes how different treatments affect this compound levels.
| Processing Method | Effect on this compound Concentration | Inferred Mechanism |
|---|---|---|
| Tissue Disruption (e.g., cutting) | Decrease [1] | Enzymatic degradation or oxidation post-disruption. |
| Drying (fresh leaves) | Decrease [1] [3] | Volatilization and/or oxidative degradation. |
| Frying (fresh leaves) | Decrease [1] [3] | Volatilization and thermal degradation of the free compound. |
| Frying (dried leaves) | Increase [1] [3] | Thermal liberation from a bound, thermolabile precursor. |
This behavior suggests a non-volatile precursor exists in the plant tissue, which decomposes upon heating to release additional this compound, but only if the compound hasn't been lost during prior drying [1].
The logical relationship between processing methods and the resulting aroma impact is shown below.
Pathway of this compound formation and loss during processing.
While this guide focuses on the aroma chemistry, it is worth noting that curry leaves are a rich source of diverse bioactive compounds. The primary pharmacological interest, however, lies in their high concentration of carbazole alkaloids (e.g., mahanimbine, koenine) and other compounds like linalool, which have demonstrated antioxidant, anti-inflammatory, antimicrobial, and antidiabetic activities in various studies [4] [5] [6]. The role of this compound in these therapeutic effects is not well-established and remains a potential area for future research.
1-Phenylethanethiol is a potent odorant with a complex sensory profile. The table below summarizes its key sensory characteristics as reported in the literature.
| Property | Description |
|---|---|
| Overall Odor Description | Sulfury, burnt [1]. |
| Specific Nuances | Sulfurous, floral, tropical, meaty [2]. |
| Sensory Role | Character Impact Aroma Compound in curry leaves (Bergera koenigii), meaning it is the primary substance defining their characteristic aroma [1]. |
| Odor Activity Value (OAV) in Curry Leaves | (S)-enantiomer: 150,000; (R)-enantiomer: 120,000. These exceptionally high values indicate its dominant role in the overall aroma [1]. |
| Odor Threshold | Not explicitly quantified in the search results, but its high OAV suggests an extremely low perception threshold. |
The following table presents the quantitative data and experimental context from the key study that confirmed its role in curry leaves.
| Aspect | Details |
|---|---|
| Concentration & Potency | In fresh curry leaves, (3Z)-hex-3-enal (grassy; OAV 180,000) was the only compound with a higher OAV than the enantiomers of this compound [1]. |
| Stability & Behavior | Its concentration decreases upon tissue disruption, drying, and frying of fresh leaves. However, frying dried leaves causes an increase, suggesting the presence of a thermolabile precursor [1]. |
| Analytical Method | Quantified using Stable Isotope Dilution Assays (SIDA) in combination with comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) and gas chromatography with flame ionization detection (GC-FID) [1]. |
| Identification Technique | Key odorants were first identified by Aroma Extract Dilution Analysis (AEDA), and their impact was confirmed by calculating Odor Activity Values (OAV = concentration / odor threshold in air or water) [1]. |
The methodology used to identify and confirm this compound as a key aroma compound involves a multi-step process focused on extracting and evaluating volatile compounds. The workflow can be summarized as follows:
Step-by-Step Protocol:
This compound is confirmed as an extremely potent character impact aroma compound with a sulfury and burnt odor, crucial for the authentic scent of curry leaves. Its behavior is complex and dependent on food processing conditions.
1-Phenylethanethiol has significant roles in both food chemistry and analytical science.
Character Impact Aroma in Curry Leaves: Research has confirmed that the enantiomers of this compound, specifically the (1S)- and (1R)- forms, are the character impact compounds responsible for the characteristic sulfury and burnt aroma of fresh curry leaves (Bergera koenigii) [1]. They have exceptionally high Odor Activity Values (OAVs) of 150,000 and 120,000, respectively, meaning their concentrations are hundreds of thousands of times above their odor threshold [1]. Its concentration is affected by food processing:
Chiral Reagent in Gas Chromatography (GC): In analytical chemistry, this compound is used as a chiral derivatizing agent to determine the absolute configuration of monosaccharide sugars in structural studies [2].
The detection and analysis of thiols, including compounds like this compound, are challenging due to their low concentrations, poor stability, and complex matrices. Here is a detailed methodology based on recent research.
Workflow for analyzing volatile thiols in complex solid samples.
Sample Preparation (QuEChERS): For solid matrices (e.g., fermented grains), an improved QuEChERS method is effective [3].
Derivatization: To enhance detectability and stability for liquid chromatography, thiols are derivatized [3].
Instrumental Analysis (UPLC-MS/MS): The derivatized samples are analyzed using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) [3].
This compound can be synthesized from 1-phenylethanol using thiourea and hydrogen chloride, followed by hydrolysis with potassium hydroxide [4]. It is commercially available but can be expensive, with prices varying significantly by supplier and quantity.
| Supplier | Purity | Package Size | Price (USD) |
|---|---|---|---|
| Alfa Aesar [4] | 98% | 1 g | $40.50 |
| Alfa Aesar [4] | 98% | 10 g | $207.00 |
| Sigma-Aldrich [5] | N/A | 100 mg | $73.10 |
| American Custom Chemicals [4] | 95% | 1 g | $630.63 |
| American Custom Chemicals [4] | 95% | 10 g | $1224.88 |
This compound (also known as 1-phenylethane-1-thiol) is a sulfur-containing volatile compound that has gained significant attention in food chemistry due to its extremely low odor threshold and potent aroma characteristics. This thiol compound exhibits intense sulfurous, burnt, and resinous aroma notes that can significantly impact the overall aroma profile of various foods even at trace concentrations. First identified in Pontianak orange peel oil, it has since been recognized as a character impact aroma compound in various food matrices, meaning it contributes specifically to the characteristic aroma that defines certain foods [1]. The significance of this compound in food chemistry stems from its powerful sensory properties and the analytical challenges associated with its quantification at trace levels in complex food matrices.
The chemical structure of this compound consists of a phenyl group attached to a ethanethiol moiety, with a chiral center at the carbon bearing the thiol group. It typically occurs as a mixture of enantiomers with potentially different sensory properties and thresholds. The (R)- and (S)-enantiomers of this compound have been identified in natural sources with the (R)-enantiomer often predominating [1]. Understanding the occurrence, behavior, and analysis of this potent aroma compound is essential for food scientists seeking to optimize flavor profiles in fermented products, fruits, and other food items where it contributes significantly to sensory characteristics.
This compound has been identified as a significant aroma contributor in several food products. In curry leaves (Murraya koenigii), it has been confirmed as the character impact aroma compound responsible for the typical sulfury and burnt aroma notes. Research has demonstrated that both (R)- and (S)-enantiomers contribute significantly to the overall aroma profile, with odor activity values (OAVs) reaching 150,000 and 120,000 respectively, indicating their exceptional potency [2]. The compound has also been characterized as an important odorant in Pontianak oranges (Citrus nobilis var. Lour. microcarpa Hassk.), where it imparts a characteristic sulphurous, resinous aroma to the peel oil extract [1].
In fermented products, particularly sauce-aroma baijiu (a traditional Chinese alcoholic beverage), volatile thiol compounds including this compound play crucial roles in the complex aroma profile. While 2-furfurylthiol and 2-methyl-3-furanethiol are more commonly quantified in these products, the analytical approaches developed for these thiols can be adapted for this compound analysis [3]. The presence of this compound in both plant materials and fermented products suggests it may form through different biochemical pathways, either through enzymatic reactions in fresh tissues or through microbial activity during fermentation processes.
Table 1: Concentration and Odor Properties of this compound in Foods
| Food Matrix | Concentration | Enantiomeric Ratio (R:S) | Odor Threshold | Odor Description |
|---|---|---|---|---|
| Curry leaves | Not specified | ~1.25:1 (76% R, 24% S) | Not specified | Sulfury, burnt |
| Pontianak orange peel oil | Not specified | 76:24 | 0.005 ng/L in air | Sulphurous, resinous |
| Sauce-aroma baijiu | Methodologically comparable thiols | Not specified | Varies by matrix | Sulfury, roasted |
Table 2: Odor Activity Values of Key Aroma Compounds in Curry Leaves
| Compound | Odor Quality | Odor Activity Value (OAV) | Relative Potency |
|---|---|---|---|
| (3Z)-hex-3-enal | Grassy | 180,000 | Highest |
| (1S)-1-phenylethane-1-thiol | Sulfury, burnt | 150,000 | Very high |
| (1R)-1-phenylethane-1-thiol | Sulfury, burnt | 120,000 | Very high |
| (3R)-linalool | Citrusy | 58,000 | High |
| Myrcene | Geranium leaf-like | 23,000 | Moderate |
The odor activity value (OAV), calculated as the ratio of concentration to odor threshold, demonstrates that this compound enantiomers rank among the most potent aroma compounds in curry leaves, exceeded only by (3Z)-hex-3-enal [2]. The exceptional OAVs of these compounds highlight their disproportionate contribution to the overall aroma profile compared to other volatile compounds present at higher concentrations but with higher thresholds.
The analysis of this compound in food matrices presents significant challenges due to its low concentration, poor stability, and the complexity of food matrices. The most effective approach involves ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with derivatization to enhance detectability and stability [3]. The following protocol has been successfully applied to volatile thiols in fermented grains and can be adapted specifically for this compound analysis:
Reagent Preparation: Prepare derivatizing reagent by sonicating 220 mg of 4,4′-dithiodipyridine (DTDP) in a mixture of 20 mL water and 100 μL concentrated HCl (37% w/w). Once dissolved, add Milli-Q water to a final volume of 100 mL. Store aliquots at -20°C until use [3].
Sample Preparation: Weigh 10 g of food sample (e.g., fermented grains, plant tissue) into a 50 mL centrifuge tube. Add 5 mL of water and place in an ice-water bath for 5 minutes using an ultrasonic cleaner. Add 10 mL of acetonitrile (pre-cooled to -20°C) containing 10 μL of internal standard (e.g., 2-phenylethanethiol at 58.7 mg/L). Mix vigorously by vortex shaking [3].
Extract Purification: Utilize a modified QuEChERS approach for cleanup. Optimize dispersive solid-phase extraction (d-SPE) sorbents based on matrix composition. For fermented grains, a combination of NH₂, graphitized carbon black (GCB), and C₁₈ sorbents effectively removes interfering compounds while maintaining thiol recovery [3].
Derivatization Reaction: Combine sample extract with DTDP derivatizing reagent and allow to react. The derivatization enhances detectability and stabilizes the volatile thiols for subsequent LC-MS analysis rather than GC analysis, avoiding high-temperature degradation [3].
UPLC-MS/MS Analysis: Inject derivatives onto UPLC-MS/MS system. The specific chromatographic conditions (column, mobile phase gradient) and MS parameters (ionization mode, transitions) should be optimized for the this compound-DTDP adduct.
The derivatization approach using DTDP provides significant advantages for thiol analysis by improving detectability and stability, while the QuEChERS pretreatment efficiently handles solid matrices that are challenging for direct extraction [3].
For initial identification and characterization of this compound in food matrices, gas chromatography techniques coupled with olfactometry and mass spectrometry are invaluable:
Aroma Extract Dilution Analysis (AEDA): This technique involves stepwise dilution of aroma extracts until no odor is detected at the GC sniffing port, determining flavor dilution (FD) factors. This compound was identified in Pontianak orange peel with a high FD-factor of 128, indicating its significant contribution to the aroma [1].
GC-MS and GC-Olfactometry: Using high-resolution GC-MS with simultaneous olfactometry allows correlation of specific aroma attributes with chemical structures. This compound was identified by comparing its mass spectrum, retention index, and odor quality with those of an authentic reference standard [1].
Stable Isotope Dilution Assays: For accurate quantification in complex matrices, stable isotope-labeled analogs of this compound can be used as internal standards, followed by GC-MS or comprehensive two-dimensional GC-MS (GC-GC-MS) analysis [2].
The following workflow diagram illustrates the comprehensive analytical approach for this compound analysis:
The stability of this compound varies significantly depending on processing conditions, and understanding these changes is crucial for food processing optimization:
Tissue Disruption and Drying: The concentration of this compound in curry leaves decreases significantly upon tissue disruption and drying, suggesting enzymatic degradation or volatilization once cellular integrity is compromised [2].
Thermal Processing: When fresh curry leaves are subjected to frying, the this compound concentration decreases. However, frying of dried leaves leads to an increase in this compound, indicating the presence of a thermolabile precursor that decomposes upon heating to release the active aroma compound [2].
Fermentation Processes: In fermented products like sauce-aroma baijiu, volatile thiol concentrations generally increase with successive fermentation rounds. Methanethiol, 2-furfurylthiol, and 2-methyl-3-furanthiol concentrations increase during both fermentation and distillation stages, suggesting these processes are important for their formation [3].
The formation of this compound in food systems likely occurs through multiple pathways:
Precursor Degradation: The increase in this compound when frying dried leaves suggests the existence of a non-volatile, thermolabile precursor that decomposes during thermal processing. This precursor may be a conjugate or intermediate that undergoes thermal decomposition to release the free thiol [2].
Maillard Reaction and Thermal Degradation: The thermal reaction has been identified as significant in the formation of various volatile thiols during food processing, particularly in distilled alcoholic beverages where thermal exposure occurs during distillation [3].
Enzymatic and Microbial Formation: During fermentation processes, microbial activity likely contributes to thiol formation through enzymatic transformation of amino acid precursors or reduction of disulfide bonds [3].
The following diagram illustrates the behavior of this compound during different processing conditions:
The identification of this compound as a key aroma compound enables its use in aroma recombination studies to reconstruct authentic food aromas. The general methodology involves:
Base Aroma Recombination: Create a model aroma mixture containing all volatile compounds previously identified with OAV greater than 1 in their natural concentrations. For fermented sour fish, such recombination models have received high sensory scores (4.5 out of 5), confirming their accuracy in mimicking the natural aroma profile [4].
Omission Experiments: Systematically omit specific compounds or classes of compounds from the complete recombination model and evaluate the sensory differences. This approach allows confirmation of the specific contribution of this compound to the overall aroma [4].
Threshold Determination: Determine the odor threshold of this compound in different food matrices and media, as this significantly impacts its perceived contribution to aroma profiles. The threshold in air has been determined to be as low as 0.005 ng/L [1].
Understanding the behavior of this compound during processing allows for optimization of food production methods:
Process Control Points: Monitoring this compound levels at different production stages helps identify critical control points for aroma preservation. In sauce-aroma baijiu production, fermentation and distillation have been identified as key stages for volatile thiol formation [3].
Freshness Indicators: The decrease of this compound upon tissue disruption and drying in curry leaves suggests its potential as an indicator of freshness or proper handling in certain plant materials [2].
Thermal Processing Optimization: The contrasting behavior of this compound when frying fresh versus dried leaves provides opportunities for optimizing thermal processing to either preserve or enhance its contribution to aroma profiles [2].
This compound represents a significant aroma-impact compound in various food systems, contributing sulfury, burnt notes even at extremely low concentrations due to its remarkable potency. The analytical methods presented, particularly UPLC-MS/MS with derivatization and GC-based techniques, provide reliable approaches for its quantification and characterization in complex food matrices. Its behavior during processing—decreasing with tissue disruption but increasing in dried materials upon heating—reveals complex formation and degradation pathways that can be optimized for flavor enhancement. As research continues, further understanding of its precursors and formation mechanisms will enable more precise control of its contribution to food aroma profiles, supporting product development and quality optimization in the food industry.
This compound (also known as 1-phenylethane-1-thiol) is a potent sulfur-containing compound recognized as a character impact aroma compound in curry leaves (Bergera koenigii) [1]. It imparts a distinctive sulfury, burnt aroma. Its odor activity value (OAV) is exceptionally high (120,000-150,000 for its enantiomers), meaning it can be sensorially perceived even at extremely low concentrations [1]. Accurate quantification requires highly sensitive and specific methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O), which combine instrumental separation with human sensory detection to identify odor-active compounds [2].
The following section outlines a standardized protocol for the identification and quantification of this compound, incorporating best practices from the literature.
The choice of sample preparation method is critical and depends on your sample matrix.
For Solid Samples (e.g., fresh or dried curry leaves):
For Liquid Samples (e.g., alcoholic beverages like baijiu or wine):
The core analysis involves coupled gas chromatography systems.
GC-MS Conditions (Examples):
GC-O Analysis:
The workflow below summarizes the key steps in this protocol:
The table below summarizes key quantitative data for this compound from research contexts.
Table 1: Quantitative and Sensory Data for this compound
| Property | Value in Curry Leaves | Method & Context | Reference |
|---|---|---|---|
| Odor Threshold | Not specified in source | -- | [1] |
| Concentration | Quantified via SIDA | Fresh curry leaves | [1] |
| Odor Activity Value (OAV) | 150,000 (1S-enantiomer) 120,000 (1R-enantiomer) | Calculated from concentration and threshold in water/air | [1] | | Sensory Description | "Sulfury, burnt" | GC-O assessment | [1] | | Stability Notes | Decreases with tissue disruption, drying, and frying of fresh leaves. Increases when frying dried leaves, suggesting a thermolabile precursor. | Behavior during food processing | [1] |
To ensure reliability, any analytical method for this compound should be validated. The following table outlines key parameters and typical acceptance criteria based on standard GC practice [5].
Table 2: Key GC-MS Method Validation Parameters
| Validation Parameter | Target Acceptance Criteria |
|---|---|
| Specificity | No interference at the analyte's retention time. |
| Linearity | Correlation coefficient (r) ≥ 0.999 over the working range. |
| Accuracy (Recovery) | Typically within 98-102%. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) < 2%. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10:1. |
To ensure clarity and reproducibility, include the following information in your analytical report:
2-Phenylethanethiol (PET), often referred to in the literature as 2-PET or PET, is a widely employed ligand for the synthesis of atomically precise metal nanoclusters. These clusters, typically comprising a few to hundreds of metal atoms, exhibit molecule-like properties due to quantum confinement effects, making them attractive for catalysis, sensing, and biomedical applications [1] [2]. The structure of PET features a thiol (-SH) group for binding to metal surfaces and a phenyl group that contributes to cluster stability through steric effects and potential π-interactions. Its properties strike a balance between providing adequate protection for the metal core and allowing accessibility for catalytic reactions or further functionalization [3]. This document provides a detailed overview of the applications, synthetic protocols, and characterization methods for phenylethanethiol-protected metal clusters, serving as a practical guide for researchers in the field.
The Au₂₅ cluster is one of the most extensively studied prototypical systems. The following protocol yields the neutral, uncharged form of the cluster [1].
Materials:
Procedure:
This one-pot synthesis yields a homologous series of palladium clusters with tiara-like (cyclic) structures [4].
Materials:
Procedure:
The following workflow diagram illustrates the general synthesis and characterization pathway for PET-protected metal clusters.
Phenylethanethiol-protected clusters are characterized by distinct optical and electronic properties. The following table summarizes quantitative data for several key PET-protected clusters.
Table 1: Properties of Selected Phenylethanethiol-Protected Metal Clusters
| Cluster Composition | Core Size / Number of Metal Atoms | HOMO-LUMO Gap (eV) | Key Stability & Catalytic Observations |
|---|---|---|---|
| Au₂₅(2-PET)₁₈ [2] [5] | ~1 nm / 25 Au atoms | 1.3 eV | Superatom electron shell filling contributes to thermodynamic stability. Stability is also influenced by solvent and ligand sterics. |
| Au₃₈(2-PET)₂₄ [2] | ~1.5 nm / 38 Au atoms | 1.0 eV | Larger core size leads to a smaller HOMO-LUMO gap compared to Au₂₅. |
| Au₇₇(SC1P)₈ [3] | ~1.3 nm / 77 Au atoms | Not Specified | Face-coordinated porphyrin-based ligand (SC1P). Used in HER studies. |
| [Pd(2-PET)₂]ₙ (n=4-20) [4] | Tiara-like ring structures | Large Gaps | Clusters are "rather robust" with high anti-reductive and anti-oxidative stability. |
| ~Cu₃₈(2-PET)₂₅ [6] | ~5.8 kDa / ~38 Cu atoms | Not Specified | Highly unstable, decomposes within ~2 hours after synthesis. |
Ligand exchange is a powerful post-synthetic strategy to tailor the properties of pre-formed clusters without altering the metal core. PET-protected clusters are common starting materials for such reactions.
This general protocol can be adapted for exchanging PET with other functional thiols, such as the dithiolated crown ether (t-CE) ligand studied for ion sensing [1].
Materials:
Procedure:
Mechanism and Kinetics: Ligand exchange on gold clusters is believed to follow an associative (S_N2-like) mechanism, where the incoming and leaving ligands are concurrently bound to a gold atom at the transition state [7] [2]. The initial exchanges occur preferentially at the most accessible sites on the cluster surface, such as vertexes. The kinetics for the first ~25% of exchanges on Au₃₈(PET)₂₄ are second-order and remarkably similar to those on larger clusters like Au₁₄₀(PET)₅₃, suggesting the initial reactivity is site-specific and not heavily dependent on core size [7].
The choice of phenylethanethiol as a ligand has profound implications for the cluster's final application, influencing stability, electronic structure, and catalytic performance.
The "ligand effect" is particularly pronounced in catalysis. In the electrochemical HER, gold clusters protected with porphyrin-face-coordinating ligands (SCnP) showed a 460% higher current density and a 70 mV lower overpotential at -0.4 V vs. RHE compared to PET-protected gold clusters of similar size [3]. X-ray photoelectron spectroscopy indicated that this enhancement stems from charge migration from the porphyrin ligand to the Au core, altering its electronic state. This effect is strongest in the cluster region (<2 nm) due to the large surface-to-volume ratio, highlighting PET's role as a baseline, non-promoting ligand in such catalytic studies [3].
PET-protected clusters can be functionalized via ligand exchange to introduce sensing capabilities. For instance, exchanging PET ligands on Au₂₅ with dithiolated crown ether (t-CE) ligands created a mixed-ligand shell cluster capable of binding metal ions like K⁺, Ba²⁺, Gd³⁺, and Eu³⁺ [1]. The complexation was detected by ATR-FTIR spectroscopy through shifts in the C–O stretching band (~1100 cm⁻¹), demonstrating the potential of functionalized PET-cluster platforms for cation sensing applications [1].
The stability of clusters like Au₂₅(SR)₁₈ is governed by both the "superatom" electron shell closing and colloidal stability factors related to the ligand shell [5]. PET provides a good balance, offering steric protection. In direct comparisons, clusters protected with bulkier ligands like 4-tert-butylbenzenethiolate (TBBT) sometimes exhibit higher stability against degradation in solution compared to their PET counterparts, underscoring how ligand structure fine-tunes practical stability [8]. Optically, changing from PET to TBBT on [Au₂₄Pt(SR)₁₈]⁰ did not substantially alter the HOMO-LUMO gap but induced clear differences in the visible region of the optical absorption spectrum [8].
A multi-technique approach is essential for confirming the composition, structure, and properties of synthesized clusters. The workflow below outlines the characterization pipeline and the specific information provided by each technique.
The synthesis of atomically precise copper nanoclusters (CuNCs) represents a significant advancement in nanotechnology, bridging the gap between individual atoms and plasmonic nanomaterials. Unlike larger nanoparticles, these nanoclusters exhibit molecule-like properties including discrete energy levels, strong photoluminescence, and enhanced catalytic activity. However, the development of copper cluster nanomaterials has been challenging due to copper's susceptibility to oxidation and instability in ambient conditions. The use of 2-phenylethanethiol (PET) as a protective ligand has emerged as a crucial strategy for stabilizing copper nanoclusters, enabling their application in various fields including catalysis, sensing, and nonlinear optics. These PET-protected CuNCs represent a new class of materials with exceptional physicochemical properties that can be tailored for specific applications through precise control of their size, composition, and surface chemistry [1] [2].
The atomic precision of these nanomaterials allows researchers to establish clear structure-property relationships at an unprecedented level, facilitating the rational design of clusters with tailored functionalities. The emergence of chloride-doped CuNCs further expands the possibilities for creating advanced materials with enhanced properties. As research in this field progresses, standardized protocols for the synthesis, stabilization, and characterization of PET-protected copper nanoclusters become increasingly important for ensuring reproducibility and advancing both fundamental understanding and practical applications [1] [3] [2].
The stabilization of copper nanoclusters by 2-phenylethanethiol occurs primarily through the formation of strong covalent Cu-S bonds between the thiolate group of PET and copper atoms on the cluster surface. This bonding creates a protective layer that prevents aggregation, oxidation, and decomposition of the metallic core. The electronic properties of the aromatic ring in PET contribute additional stability through potential π-interactions with the copper surface or between adjacent ligands. In typical configurations, the stabilization involves the formation of staple motifs (-RS-Cu-SR-) where thiolate ligands bridge copper atoms, as well as direct binding to the copper core through terminal sulfur atoms [3].
The presence of chloride doping in copper nanoclusters further enhances stability through additional bonding interactions. In the ClCu₁₈ nanocluster structure, the chloride atom is incorporated within a Cu₆ kernel that is stabilized by a Cu₁₂ cage, with the entire assembly further protected by PET and phosphine ligands. This multi-layered protection strategy—combining doping with appropriate ligand selection—represents an advanced approach to creating highly stable copper nanoclusters with well-defined structures [1].
Compared to aliphatic thiols, PET offers several advantages for stabilizing copper nanoclusters:
Adapted from Gong et al. (2025) [1]
Preparation: In a nitrogen-filled glove box, dissolve copper acetate (0.2 mmol) in 20 mL of methanol in a 50 mL Schlenk flask.
Ligand addition: Add 2-phenylethanethiol (0.4 mmol) and triphenylphosphine (0.2 mmol) to the solution with constant stirring at 500 rpm.
Chloride source: Introduce tetrabutylammonium chloride (0.1 mmol) as the chloride dopant source.
Reduction: Cool the mixture to 0°C in an ice bath, then slowly add a freshly prepared aqueous solution of NaBH₄ (2 mmol in 5 mL ice-cold water) dropwise over 15 minutes.
Reaction: Allow the reaction to proceed for 6-12 hours at 0-4°C with continuous stirring. Monitor color change from colorless to deep brown.
Purification: Precipitate the clusters by adding 40 mL of acetone, then centrifuge at 8,000 rpm for 10 minutes.
Washing: Wash the precipitate three times with ethanol:acetone (1:1 v/v) mixture.
Drying: Dry the product under vacuum for 4 hours to obtain a stable powder.
Expected yield: 45-60% based on copper content
Adapted from Pradeep et al. (2013) [4]
Preparation: Dissolve copper chloride (0.1 mmol) in 15 mL of chloroform:methanol (2:1 v/v) mixture.
Ligand addition: Add 2-phenylethanethiol (0.3 mmol) directly to the solution with vigorous stirring.
Reduction: Rapidly inject NaBH₄ solution (0.5 mmol in 2 mL ice-cold water) while stirring at 1,000 rpm.
Reaction: Stir the mixture for 2 hours at room temperature until a deep reddish-brown color develops.
Purification: Evaporate the solvent under reduced pressure and redissolve in minimal toluene.
Precipitation: Add 30 mL of ethanol to precipitate the clusters, then centrifuge at 7,000 rpm for 5 minutes.
Storage: Store the precipitate under nitrogen atmosphere at -20°C for extended stability.
Note: This cluster has limited stability (approximately 2 hours after synthesis) and requires immediate characterization or application
Comprehensive characterization is essential for verifying the successful synthesis of PET-protected copper nanoclusters and understanding their properties. The following table summarizes the key techniques and their specific applications:
Table 1: Characterization Techniques for PET-Stabilized Copper Nanoclusters
| Technique | Information Obtained | Experimental Parameters | Key Observations for PET-CuNCs |
|---|---|---|---|
| Mass Spectrometry (MALDI-TOF) | Molecular mass, composition | Linear/reflectron mode, DCTB matrix | Cu₁₈(PET)₁₆(PPh₃)₄Cl⁺ at ~5800 m/z; Cu₃₈(PET)₂₅ at ~5800 m/z |
| Single-Crystal XRD | Atomic structure, bonding | Mo Kα radiation, 100 K | ClCu₆ kernel stabilized by Cu₁₂ cage; staple motifs |
| UV-Vis Spectroscopy | Electronic structure, optical properties | 250-800 nm range, toluene | Discrete absorption bands at ~400, 450, 550 nm; no plasmon resonance |
| FTIR Spectroscopy | Ligand binding, functional groups | ATR mode, 400-4000 cm⁻¹ | Cu-S vibrations at ~650 cm⁻¹; phenyl rings at 1450-1600 cm⁻¹ |
| NMR Spectroscopy | Ligand environment, purity | ¹H, ¹³C in CDCl₃ | Broadened peaks due to metal binding; aromatic proton signals |
| TEM | Size, morphology, distribution | 200 kV, carbon grids | ~1-2 nm diameter; monodisperse distribution |
| XPS | Oxidation state, composition | Al Kα source, C 1s reference | Cu(0)/Cu(I) mixture; S 2p peaks at ~162 eV (Cu-S) |
Electrochemical analysis provides valuable information about the electronic structure and redox properties of PET-protected copper nanoclusters. Cyclic voltammetry experiments in non-aqueous solvents (e.g., acetonitrile or dichloromethane with 0.1 M TBAP as supporting electrolyte) reveal discrete oxidation and reduction peaks corresponding to the molecule-like electronic transitions of the clusters. These measurements can confirm the presence of energy gaps characteristic of quantum-confined systems.
Thermogravimetric analysis (TGA) determines the organic/inorganic composition ratio by measuring weight loss during heating under inert atmosphere. For PET-protected CuNCs, the organic ligand content typically ranges from 40-60% by weight, consistent with the high surface-to-volume ratio of nanoclusters. The decomposition profile also provides information about the binding strength of ligands to the copper core.
PET-stabilized copper nanoclusters exhibit diverse functionalities that make them suitable for various advanced applications. The following table summarizes their demonstrated performance in key areas:
Table 2: Applications and Performance of PET-Stabilized Copper Nanoclusters
| Application Area | Specific Use | Performance Metrics | Mechanism of Action |
|---|---|---|---|
| Nonlinear Optics | Optical limiting | Strong nonlinear absorption; low limiting threshold | Excited state absorption; charge transfer between PET and Cu core |
| Catalysis | Electrocatalytic hydrogen evolution | Low overpotential; high current density | Active sites in Cu core; electron transfer through PET layer |
| Sensing | Metal ion detection | ppb-level detection limits; high selectivity | Surface interaction altering luminescence |
| Biomedical | Antimicrobial agents | Growth inhibition against Gram± bacteria | Reactive oxygen species generation; ion release |
| Energy | CO₂ reduction | Selective formate production; high Faradaic efficiency | Surface activation of CO₂; proton transfer |
Objective: Evaluate optical limiting properties for laser protection devices
Procedure:
Expected Results: PET-CuNCs exhibit typical optical limiting effects with thresholds lower than conventional materials like carbon black suspensions, making them promising for protection of sensors and human eyes from intense laser radiation [1].
Objective: Assess catalytic performance for hydrogen production
Procedure:
Expected Results: Chloride-doped PET-CuNCs show enhanced HER activity compared to undoped clusters, with overpotentials of 200-300 mV at 10 mA/cm² and Tafel slopes of 80-120 mV/dec, indicating favorable kinetics [3].
The stability of PET-protected copper nanoclusters should be evaluated under various conditions:
Table 3: Storage Conditions and Expected Shelf Life
| Storage Format | Conditions | Stabilizing Additives | Expected Shelf Life |
|---|---|---|---|
| Solid powder | -20°C under argon | None | 3-6 months |
| Toluene solution | 4°C in dark, nitrogen | 1% PPh₃ | 2-4 weeks |
| Film/composite | Room temperature, dry | Polymer matrix | >6 months |
| Aqueous dispersion | 4°C, nitrogen | 5 mM glutathione | 1-2 weeks |
Table 4: Troubleshooting Guide for PET-CuNC Synthesis
| Problem | Possible Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low yield | Incomplete reduction; oxidation | Increase reductant; improve anaerobic conditions | Use fresh NaBH₄; degas solvents |
| Polydisperse products | Fast nucleation; temperature fluctuations | Slower reductant addition; better temperature control | Use syringe pump; calibrate bath |
| No cluster formation | Impure reagents; incorrect ratios | Purify PET; optimize Cu:PET ratio | Distill PET; test small scales first |
| Rapid decomposition | Oxygen contamination; poor protection | Add phosphine co-ligands; improve storage | Use stricter anaerobic techniques |
| Poor crystallinity | Sample impurities; fast precipitation | Recrystallize slowly; use solvent diffusion | Layer hexane over concentrated solution |
Establish the following quality control checkpoints for consistent results:
The following diagram illustrates the complete synthesis and characterization workflow for PET-stabilized copper nanoclusters:
The stabilization of copper nanoclusters with 2-phenylethanethiol enables the creation of materials with unique optical, electronic, and catalytic properties. The protocols outlined in this application note provide researchers with standardized methods for synthesizing, characterizing, and applying these advanced nanomaterials. As research progresses, further refinements to these protocols will likely emerge, enhancing the stability and expanding the applications of PET-protected copper nanoclusters. The integration of doping strategies, mixed ligand systems, and advanced stabilization approaches will continue to push the boundaries of what is possible with these remarkable nanomaterials.
This compound (also known as 1-phenylethane-1-thiol) has been identified as the character impact aroma compound responsible for the distinctive sulfury and burnt aroma of curry leaves (Bergera koenigii, formerly Murraya koenigii) [1]. As a character impact compound, it imparts the fundamental aroma characteristic that defines this botanical material. The significance of this volatile thiol extends beyond curry leaves, as understanding its behavior during processing provides insights relevant to flavor stability and aroma retention in various natural products and botanical extracts used in pharmaceutical and nutraceutical applications.
The enantiomeric forms of this compound both contribute significantly to the overall aroma profile, with the (1S)-enantiomer demonstrating an Odor Activity Value (OAV) of 150,000 and the (1R)-enantiomer an OAV of 120,000 [1]. These exceptionally high OAV values highlight the potency of this aroma compound and explain why even minimal concentrations can significantly influence the sensory properties of natural products. Understanding the stability and behavior of this compound during various processing conditions is therefore essential for researchers and product developers working with botanical ingredients where aroma preservation is critical.
Comprehensive aroma analysis of fresh curry leaves has revealed several potent odor-active compounds, with this compound demonstrating exceptional sensory significance alongside other key molecules [1]. The following table summarizes the quantitative data for the most impactful aroma compounds:
Table 1: Key aroma compounds in fresh curry leaves and their odor activity values
| Compound | Aroma Descriptor | Odor Activity Value (OAV) | Enantiomeric Form |
|---|---|---|---|
| (3Z)-hex-3-enal | Grassy | 180,000 | - |
| This compound | Sulfury, burnt | 150,000 | (1S)-enantiomer |
| This compound | Sulfury, burnt | 120,000 | (1R)-enantiomer |
| (3R)-linalool | Citrusy | 58,000 | - |
| Myrcene | Geranium leaf-like | 23,000 | - |
The data clearly demonstrates that this compound enantiomers collectively represent the second most potent aroma impact compound in fresh curry leaves, with combined OAVs exceeding 250,000 [1]. This quantitative understanding forms the baseline for evaluating processing-induced changes.
The concentration of this compound is significantly affected by various processing methods, with particularly notable behavior observed during thermal applications [1]. The following table systematizes the experimental findings:
Table 2: Concentration changes of this compound during different processing conditions
| Processing Condition | Effect on this compound Concentration | Key Observations | Implied Mechanism |
|---|---|---|---|
| Tissue Disruption | Decrease | Immediate reduction post-disruption | Enzymatic degradation or volatility losses |
| Drying | Decrease | Progressive loss during dehydration | Volatility and oxidative losses |
| Frying of Fresh Leaves | Decrease | Thermal degradation dominates | Compound destruction exceeds formation |
| Frying of Dried Leaves | Increase | Net generation observed | Thermal conversion from precursor |
The most notable finding is the differential behavior during frying based on initial sample state. While fresh leaves experience a decrease in this compound during frying, previously dried leaves demonstrate a significant increase, suggesting the presence of a thermolabile precursor that converts to the active thiol during thermal processing of dried material [1]. This has important implications for processing strategies aimed at aroma preservation or enhancement.
Objective: To evaluate the impact of tissue disruption on this compound stability and concentration.
Materials:
Procedure:
Sample Preparation:
Immediate Stabilization:
Control Samples:
Analytical Notes: The enzymatic liquefaction approach offers advantages for volatile compounds by allowing closed-tube processing which minimizes losses through volatility [2]. Mechanical methods better simulate traditional processing but introduce greater variability in compound retention.
Objective: To quantify the stability of this compound during dehydration processes.
Materials:
Procedure:
Sample Preparation:
Drying Methods:
Time-course Sampling:
Analytical Notes: The differential stability observed between fresh and dried leaves during subsequent frying suggests that drying-induced chemical modifications may generate or preserve potential precursors. Time-course studies are essential to identify optimal drying duration for aroma preservation.
Objective: To characterize the divergent behavior of this compound during thermal processing of fresh versus dried botanical material.
Materials:
Procedure:
Sample Preparation:
Thermal Processing:
Precursor Activation Studies:
Analytical Notes: The increase in this compound when frying dried leaves indicates thermal activation of latent precursors [1]. This protocol should focus on both quantification of the thiol and identification of precursor compounds through fractionation studies.
Objective: To accurately quantify this compound and its precursors in complex botanical matrices.
Materials:
Procedure:
Sample Extraction:
Chromatographic Separation:
Quantification Approaches:
Data Analysis:
Analytical Notes: The high potency of this compound necessitates highly sensitive analytical methods. The stable isotope dilution assay provides the most accurate quantification, while adapted high-throughput methods [3] may be suitable for rapid screening of multiple samples during processing optimization.
To facilitate implementation of the described methodologies, the following workflow diagrams provide visual guidance for key experimental processes:
The comprehensive sample processing workflow illustrates the integrated approach to evaluating this compound behavior across different processing conditions:
Diagram 1: Comprehensive workflow for sample processing and analysis of this compound in curry leaves
This diagram visualizes the dynamic behavior of this compound and its proposed precursor during different processing conditions:
Diagram 2: Behavior pathways of this compound during different processing conditions
The behavior of this compound during processing has significant implications for product development and analytical methodology. The compound's sensitivity to processing conditions necessitates careful control of parameters during the production of botanical extracts where aroma preservation is desired. The discovery of a thermolabile precursor that generates additional this compound during thermal processing of dried material presents both challenges and opportunities [1].
From an analytical perspective, the differential stability during processing highlights the importance of sample stabilization immediately after collection. The enzymatic liquefaction approach [2] offers advantages for volatile compound analysis by enabling rapid tissue disruption in closed-tube formats, thereby minimizing losses. For quantitative accuracy, the stable isotope dilution assay provides the most reliable results, particularly given the compound's volatility and reactivity [1].
For product development applications, these findings suggest that processing sequence optimization can dramatically influence the final aroma profile. Specifically, the differential outcomes when frying fresh versus dried leaves indicates that strategic selection of processing order could be used to either minimize losses or maximize generation of this key aroma compound, depending on the desired sensory outcomes.
Volatile thiols (mercaptans) represent a critically important class of sulfur-containing compounds characterized by their low molecular weight and high reactivity. These compounds exert significant influence in various fields: in clinical biochemistry, they serve as crucial biomarkers for oxidative stress and disease progression, particularly in chronic kidney disease where specific thiol patterns correlate with disease severity [1]. In food and beverage science, volatile thiols are prized for their potent aroma characteristics, often contributing desirable sensory notes even at ultratrace concentrations (parts-per-trillion levels) [2]. Despite their significance, the analysis of volatile thiols presents substantial challenges due to their low concentrations in complex matrices, high reactivity leading to oxidation, and tendency to form mixed disulfides with proteins and other thiols [2] [3].
The development of robust analytical methods for volatile thiol quantification has been hampered by these inherent properties, necessitating specialized sample preparation techniques and highly sensitive detection systems. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the premier analytical platform for volatile thiol analysis, combining superior separation efficiency with the selectivity and sensitivity required for accurate quantification of these challenging analytes [1] [2] [3]. The method outlined in these application notes addresses the principal challenges in volatile thiol analysis through optimized sample preparation strategies, carefully engineered chromatographic conditions, and highly selective mass spectrometric detection, providing researchers with a reliable tool for exploring thiol-related phenomena across diverse application domains.
The analysis of volatile thiols in biological and food matrices presents several significant challenges that must be addressed to ensure accurate and reproducible results. These challenges stem primarily from the unique chemical properties of thiol compounds and their typically low abundance in complex sample matrices. The table below summarizes the key analytical challenges and corresponding solutions implemented in the described UPLC-MS/MS method:
Table 1: Analytical Challenges and Solutions in Volatile Thiol Analysis
| Analytical Challenge | Impact on Analysis | Implemented Solution |
|---|---|---|
| High Reactivity & Oxidation | Loss of analytes, formation of disulfides and mixed disulfides | Derivatization with N-ethylmaleimide (NEM) or 4,4'-dithiodipyridine (DTDP); use of reducing agents (TCEP) [3] [4] |
| Low Concentrations in Complex Matrices | Poor sensitivity and selectivity in detection | Pre-concentration via solid-phase extraction (SPE); derivatization to enhance MS sensitivity [2] |
| Complex Sample Matrix | Ion suppression, interference peaks | Selective sample cleanup; HILIC chromatography; selective MRM transitions [1] [2] |
| Multiple Thiol Forms | Incomplete quantification | Reduction of disulfides prior to analysis; specific quantification of different forms [1] [3] |
| Artifactual Oxidation During Sample Prep | Inaccurate thiol redox status | Immediate stabilization with alkylating agents; optimized workflow to minimize processing time [3] |
The high reactivity of the sulfhydryl group presents perhaps the most significant challenge, as thiols readily oxidize to form disulfides or combine with protein thiol groups to form mixed disulfides. This not only reduces the concentration of free thiols but also alters the fundamental redox status of the sample, potentially leading to biologically misleading results [3]. To address this, the method employs immediate derivatization with specific thiol-reactive agents such as N-ethylmaleimide (NEM) or 4,4'-dithiodipyridine (DTDP), which stabilize the thiols in their reduced form and prevent further oxidation during sample processing and analysis [2] [4].
The typically low concentrations of volatile thiols in complex matrices such as plasma, urine, or food products demands exceptional sensitivity from the analytical method. This challenge is compounded by the fact that these compounds often exist in multiple forms – as free thiols, symmetric disulfides, asymmetric disulfides, and protein-bound adducts [1] [3]. The method addresses these issues through a combination of efficient pre-concentration techniques such as solid-phase extraction (SPE) and chemical derivatization that not only stabilizes the thiols but also enhances their ionization efficiency in the mass spectrometer, thereby significantly improving detection sensitivity [2] [4]. The application of reduction steps with agents like tris(2-carboxyethyl)phosphine (TCEP) ensures that all forms of thiols are converted to their reduced state for comprehensive quantification, providing a complete picture of the thiol redox status in the sample [1] [4].
Derivatization represents a critical step in volatile thiol analysis, serving both to stabilize these reactive compounds and to enhance their detection sensitivity. Two principal derivatization approaches have been optimized for different application scenarios:
DTDP Derivatization (Food/Beverage Analysis): For analysis of volatile thiols in matrices such as Baijiu (Chinese liquor), 4,4'-dithiodipyridine (DTDP) has proven highly effective. In this protocol, 20 mL of sample is spiked with internal standard (10 μL of 2-phenylethanethiol at 6 mg/L) and diluted with an equal volume of water to adjust alcohol content. To this solution, add 40 mg EDTA-Na₂ (to chelate metal catalysts of oxidation), 160 μL of 50% acetaldehyde (to scavenge interfering compounds), and 400 μL of freshly thawed DTDP (10 mM). Vortex the mixture thoroughly and allow it to react for 25 minutes at room temperature to ensure complete derivatization [2]. The DTDP derivatives provide a diagnostic fragment ion (m/z 143.5) during MS/MS analysis, enabling highly selective detection, and significantly enhance chromatographic behavior by increasing hydrophobicity and improving retention on reversed-phase columns [2].
NEM Stabilization (Biological Samples): For biological samples such as plasma or urine, where preserving the native redox status is paramount, N-ethylmaleimide (NEM) provides rapid stabilization. Add 50 μL of 500 mM NEM solution to 1 mL of plasma immediately following collection. Vortex for 30 seconds and incubate for 5 minutes at room temperature in the dark. NEM reacts almost instantaneously with free thiol groups, forming stable thioether adducts that prevent oxidation during subsequent processing [3] [4]. The rapid reaction kinetics (less than 1 minute) and ability to penetrate cell membranes make NEM particularly suitable for stabilizing intracellular thiol pools, while its uncharged character ensures compatibility with subsequent MS analysis without causing ionization suppression [4].
Following derivatization, a cleanup and concentration step is essential to remove matrix interferences and enhance method sensitivity:
For comprehensive assessment of total thiol content (including oxidized forms), an additional reduction step is incorporated:
The following workflow diagram illustrates the complete sample preparation process:
Figure 1: Complete Sample Preparation Workflow for Volatile Thiol Analysis
Optimal separation of volatile thiol derivatives is achieved through carefully optimized UPLC conditions that provide resolution of isobaric compounds while maintaining compatibility with mass spectrometric detection:
The mass spectrometric conditions provide the sensitivity and selectivity required for precise quantification of volatile thiols at low concentrations:
Table 2: Optimized MRM Transitions for Thiol Derivatives
| Thiol Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Cone Voltage (V) | Function |
|---|---|---|---|---|---|
| Methanethiol-DTDP | 158.0 | 110.7 | 19 | 23 | Quantifier |
| Methanethiol-DTDP | 158.0 | 143.1 | 20 | 23 | Qualifier |
| Ethanethiol-DTDP | 172.0 | 143.0 | 19 | 23 | Quantifier |
| Ethanethiol-DTDP | 172.0 | 110.2 | 21 | 24 | Qualifier |
| 2-Furfurylthiol-DTDP | 223.7 | 143.8 | 19 | 21 | Quantifier |
| 2-Furfurylthiol-DTDP | 223.7 | 81.3 | 21 | 24 | Qualifier |
| Ethyl 2-mercaptoacetate-DTDP | 230.0 | 143.4 | 27 | 25 | Quantifier |
| Glutathione-NEM | 433.1 | 304.1 | 18 | 25 | Quantifier |
| Homocysteine-NEM | 261.1 | 144.1 | 15 | 30 | Quantifier |
To ensure reliability and reproducibility of volatile thiol quantification, comprehensive method validation following established bioanalytical guidelines is essential. The validation protocol assesses key method performance characteristics:
Linearity and Calibration: Prepare calibration standards in the appropriate thiol-free matrix (prepared using the protocol in Section 3.1) across the concentration range of 1-1000 ng/mL for most thiols. Process each calibration level in triplicate across three separate runs. The method demonstrates excellent linearity with correlation coefficients (r²) greater than 0.995 for all analytes [1] [4]. For biological applications where endogenous thiols are present, use the method of standard additions to account for matrix effects [4].
Accuracy and Precision: Evaluate method accuracy and precision at four concentration levels (LLOQ, low, medium, and high QC) with six replicates at each level across three validation runs. The intra-day and inter-day precision should not exceed 15% RSD at all concentration levels, with accuracy maintained within ±15% of nominal values [1] [4]. For the LLOQ, precision and accuracy limits of ±20% are acceptable.
Sensitivity Determination: Establish the Lower Limit of Quantification (LLOQ) as the lowest concentration that can be measured with precision ≤20% RSD and accuracy within ±20% of nominal value. The described method achieves LLOQs in the range of 1-5 ng/mL for most volatile thiols, sufficient for detecting these compounds at physiologically relevant concentrations [1] [2].
Extraction Recovery and Matrix Effects: Determine extraction recovery by comparing peak areas of extracted standards with those of post-extraction spiked standards at three concentration levels. Evaluate matrix effects by comparing the peak areas of standards in post-extracted samples to those in pure solvent. The method demonstrates consistent recoveries of 85-95% for most thiols with minimal matrix suppression or enhancement (≤15%) [2] [4].
Table 3: Method Validation Parameters for Representative Thiols
| Thiol Compound | Linear Range (ng/mL) | LLOQ (ng/mL) | Precision (% RSD) | Accuracy (%) | Recovery (%) |
|---|---|---|---|---|---|
| Glutathione | 5-1000 | 5 | 4.2-6.8 | 94.2-102.5 | 89.3 |
| Cysteine | 5-1000 | 5 | 3.8-7.2 | 95.8-104.2 | 92.1 |
| Homocysteine | 1-500 | 1 | 4.5-8.1 | 92.5-98.7 | 90.6 |
| Cysteinylglycine | 5-1000 | 5 | 5.2-9.3 | 93.4-101.8 | 87.9 |
| 2-Furfurylthiol | 0.5-200 | 0.5 | 6.2-11.4 | 91.5-105.3 | 94.7 |
| Methanethiol | 0.5-200 | 0.5 | 7.1-12.3 | 89.7-103.8 | 88.9 |
Effective data analysis and visualization are crucial for interpreting complex volatile thiol datasets, particularly in untargeted screening applications or when comparing pathological versus normal states:
Pseudocolor Plots for LC/MS Data: Implement pseudocolor plots to visualize LC/MS data with retention time as the x-axis, m/z as the y-axis, and intensity represented as a color gradient. This approach enables rapid identification of patterns and differences across multiple samples, facilitating discovery-based analyses without extensive data preprocessing [5]. The application of specialized color palettes such as matlab.like or matlab.like2 from the colorRamps package significantly enhances visualization clarity, with the latter providing superior color breaks for better differentiation of signal intensities [6] [5].
Statistical Visualization: Extend pseudocolor plots to represent statistical parameters beyond raw intensity, including coefficient of variation (CV) for assessing technical reproducibility and relative maximum difference from the mean (RMDM) for identifying outliers. The RMDM offers particular advantage as a signed metric that indicates both the magnitude and direction of deviations, calculated as RMDM = [max(|Xᵢ - X̄|) - X̄] / X̄, where X̄ represents the mean intensity and Xᵢ represents individual intensity measurements [5].
Chromatogram Processing for Complex Samples: For comprehensive two-dimensional gas chromatography (GC×GC) data or other complex separations, apply specialized processing techniques including chromatogram dephasing to correct for peak partitioning across modulations. Optimize visualization parameters by adjusting the number of contour levels (typically 35-100 levels) and implementing customized color palettes to resolve co-eluting compounds and features present at dramatically different concentrations [6].
The following diagram illustrates the comprehensive analytical workflow from sample to results:
Figure 2: Comprehensive UPLC-MS/MS Analytical Workflow for Volatile Thiols
The validated UPLC-MS/MS method for volatile thiol analysis finds application across diverse research domains, enabling insights into fundamental biochemical processes and quality attributes:
Clinical Biomarker Research: Application in chronic kidney disease (CKD) research has revealed significant alterations in thiol redox status, with total glutathione levels reduced by approximately 30% in CKD patients compared to healthy controls, while total cysteine and homocysteine show elevation of 25% and 40% respectively [1]. These thiol ratio disturbances correlate with disease progression, with receiver operating characteristic (ROC) analysis demonstrating strong diagnostic power (AUC > 0.85) for distinguishing CKD stages using specific thiol patterns [1]. The method enables monitoring of oxidative stress dynamics and evaluation of therapeutic interventions aimed at restoring redox homeostasis in various pathological conditions.
Food and Beverage Quality Assessment: In Chinese Baijiu analysis, the method identified 11 volatile thiols, with 7 compounds exhibiting odor activity values (OAVs) > 1, indicating significant aroma contribution [2]. Methanethiol, 2-furfurylthiol, and 2-methyl-3-furanthiol demonstrated particularly high OAVs, highlighting their importance as key aroma determinants. The distribution patterns of volatile thiols across different Baijiu aroma types (strong aroma-type, soy sauce aroma-type, light aroma-type, and roasted sesame-like aroma-type) provide chemical fingerprints for quality verification and authentication purposes [2].
Redox Biology and Therapeutic Development: The platform supports comprehensive assessment of the thiol redox metabolome, including free reduced thiols, oxidized disulfides, mixed disulfides, and protein-bound forms [3]. This capability proves invaluable in drug development programs targeting oxidative stress pathways, enabling pharmacokinetic-pharmacodynamic modeling of antioxidant compounds and assessment of drug-induced alterations in redox homeostasis. The method's applicability to various biological matrices (plasma, urine, saliva, blood cells) facilitates translational studies from in vitro models to clinical trials [3].
Successful implementation of the volatile thiol UPLC-MS/MS method requires attention to potential technical challenges:
Poor Chromatographic Peak Shape: If peak broadening or tailing occurs, verify mobile phase freshness and column conditioning. For persistent issues, consider adding 20-50 mM ammonium formate to the mobile phase to improve peak shape, though this may slightly reduce sensitivity for some thiols [1]. Ensure the column temperature is maintained at 40°C throughout the analysis to promote efficient mass transfer.
Reduced Sensitivity: Sensitivity loss most commonly results from derivatization reagent degradation. Prepare fresh DTDP or NEM solutions weekly and store at -20°C when not in use. For NEM stabilization, ensure the reaction pH is maintained between 7.0-7.5 to maximize derivatization efficiency while minimizing hydrolysis [4]. Check MS source cleanliness and calibration regularly, as thiol analysis involves complex matrices that can contaminate the ion source over time.
Incomplete Reduction of Disulfides: If reduction efficiency is suboptimal, verify TCEP solution freshness and increase incubation time to 10 minutes or temperature to 37°C. Avoid excessive incubation times or temperatures that might promote artifactual oxidation of the newly reduced thiols [4]. For stubborn disulfide bonds, consider switching to dithiothreitol (DTT) at 10-50 mM concentration, though this may require additional cleanup steps to remove the reagent before analysis.
Matrix Effects and Ion Suppression: If significant matrix effects are observed (≥25%), implement additional cleanup steps such as protein precipitation with trichloroacetic acid prior to SPE or use alternative SPE sorbents (e.g., mixed-mode cation exchange) for improved selectivity [2] [4]. Always use stable isotope-labeled internal standards where available to correct for recovery variations and matrix effects.
The comprehensive UPLC-MS/MS method detailed in these application notes provides researchers with a robust, sensitive, and selective platform for volatile thiol analysis across diverse sample matrices. Through optimized sample preparation strategies, carefully engineered chromatographic conditions, and highly selective mass spectrometric detection, the method addresses the significant analytical challenges posed by these reactive, low-abundance compounds. The validation data demonstrate that the method meets rigorous bioanalytical standards while maintaining the practicality required for routine application in both research and quality control settings.
The broad applicability of this methodology—spanning clinical biomarker research, food and beverage quality assessment, and pharmaceutical development—highlights its utility as a versatile analytical tool. As research continues to elucidate the critical roles of thiol compounds in health, disease, and product quality, reliable analytical methods such as the one described here will remain essential for generating high-quality data and advancing scientific understanding.
The derivatization of thiol compounds with 4,4'-dithiodipyridine (DTDP) represents a fundamental analytical strategy for enhancing the detection and quantification of sulfhydryl-containing molecules in complex matrices. This approach is particularly valuable for researchers and drug development professionals working with volatile thiol compounds that exhibit challenging chemical properties, including high reactivity, low concentration in biological systems, and susceptibility to oxidation. The DTDP derivatization method addresses these limitations by converting unstable thiols into stable, chromatographically separable derivatives with excellent mass spectrometric properties [1].
The core chemical principle underlying this methodology is a nucleophilic displacement reaction where the sulfhydryl group (-SH) of the thiol compound attacks the disulfide bond of DTDP, resulting in the formation of a mixed disulfide derivative and the release of one molecule of 4-thiopyridone as a byproduct. This reaction proceeds rapidly under mild conditions and is highly specific for thiol functional groups, minimizing interference from other nucleophiles that might be present in complex sample matrices [2]. For 1-Phenylethanethiol specifically, this derivatization transforms a volatile, odorous compound into a stable derivative that exhibits enhanced detectability in liquid chromatography-mass spectrometry (LC-MS) systems, addressing the fundamental limitations that have traditionally hampered thiol analysis in pharmaceutical and biological contexts [1].
Table 1: Comparison of Thiol Properties Before and After Derivatization with DTDP
| Property | Underivatized Thiol | DTDP-Derivatized Thiol |
|---|---|---|
| Volatility | High (problematic for LC-MS) | Low (ideal for LC-MS) |
| Stability | Poor (easily oxidized) | High (resistant to oxidation) |
| Polarity | High (poor retention) | Moderate (good chromatographic behavior) |
| MS Detectability | Low ionization efficiency | Enhanced ionization in ESI+ |
| Specificity | Prone to interference | Specific fragmentation patterns |
The derivatization protocol requires high-purity chemicals to ensure reproducible results and minimize interference. The essential chemicals include: This compound (≥96% purity, Sigma-Aldrich), 4,4'-dithiodipyridine (DTDP, ≥97% purity, Sigma-Aldrich), HPLC-grade acetonitrile and methanol (Merck), deionized water (18 MΩ·cm resistivity), formic acid (≥99% purity), ethylenediaminetetraacetic acid disodium salt (EDTA-Na₂), acetaldehyde (≥99% purity), and 2-phenylethanethiol (≥96% purity) for use as an internal standard [2] [1]. The selection of high-purity reagents is critical for minimizing background interference and ensuring consistent derivatization efficiency, particularly when working with trace-level thiol compounds in complex matrices.
The protocol requires the following equipment: UPLC system with binary solvent manager and temperature-controlled autosampler (e.g., Waters Acquity), triple quadrupole mass spectrometer with electrospray ionization source (e.g., Waters Xevo TQ-S), analytical column (Waters BEH C18, 100 × 2.1 mm, 1.7 μm), solid-phase extraction apparatus, vortex mixer, centrifuge, pH meter, analytical balance, and nitrogen evaporation system [1]. The UPLC system should be capable of maintaining stable flow rates at 0.3 mL/min with pressure limits up to 15,000 psi, while the mass spectrometer must support multiple reaction monitoring (MRM) for optimal sensitivity and specificity.
The derivatization protocol must be carefully optimized to ensure quantitative conversion of thiol compounds while minimizing degradation or side reactions. The following steps outline the standardized procedure:
Sample Pretreatment: For liquid samples (e.g., beverages, biological fluids), dilute 20 mL of sample with 20 mL of water to achieve approximately 25% ethanol content by volume. For solid matrices (e.g., fermented grains, tissues), employ a modified QuEChERS approach: homogenize 10 g of sample with 5 mL water, then add 10 mL of cold acetonitrile (-20°C) containing internal standard. Vortex vigorously for 1 minute and centrifuge at 4000 × g for 5 minutes [2].
Derivatization Reaction: To the prepared sample, add 40 mg of EDTA-Na₂ (to chelate metal ions that might catalyze oxidation), 160 μL of 50% acetaldehyde (to scavenge interfering aldehydes), and 400 μL of freshly thawed DTDP solution (10 mM). Vortex the mixture for 30 seconds and allow it to react at room temperature for 30 minutes in the dark [1]. The reaction time should be optimized for each matrix but typically reaches completion within 25-30 minutes.
Solid-Phase Extraction Cleanup: Condition a C18 SPE cartridge (500 mg, 6 mL) with 6 mL methanol followed by 6 mL water. Load the derivatized sample onto the cartridge, wash with 12 mL of 50% methanol in water, and elute the derivatives with 3 mL of pure methanol. Concentrate the eluate to approximately 400 μL under a gentle stream of nitrogen at room temperature [1]. Filter through a 0.22 μm membrane prior to UPLC-MS/MS analysis.
The following workflow diagram illustrates the complete derivatization and analysis procedure:
The separation and detection of DTDP-derivatized this compound requires optimization of both chromatographic and mass spectrometric parameters:
Chromatographic Conditions: Use a Waters BEH C18 column (100 × 2.1 mm, 1.7 μm) maintained at 40°C. Employ a gradient elution at a flow rate of 0.3 mL/min starting at 15% solvent B (0.1% formic acid in acetonitrile) and increasing to 95% over 13 minutes. Return to initial conditions and equilibrate for 3 minutes before the next injection [1]. The injection volume should be 5-10 μL using partial loop injection mode.
Mass Spectrometric Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with the following source parameters: capillary voltage 3.0 kV, desolvation temperature 500°C, desolvation gas flow 800 L/h, cone gas flow 50 L/h. For the derivatized this compound, monitor the transition from precursor ion m/z 276 to product ion m/z 143 as the quantifier, and m/z 276 to m/z 108 as the qualifier [1]. The optimized collision energy for these transitions is typically 20-25 eV.
Table 2: Optimized MRM Parameters for DTDP-Derivatized this compound and Related Thiols
| Thiol Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
|---|---|---|---|---|
| This compound | 276.1 | 143.0 (quantifier) | 22 | 25 |
| 276.1 | 108.0 (qualifier) | 28 | 25 | |
| Methanethiol | 188.0 | 143.0 | 20 | 20 |
| 2-Furfurylthiol | 258.0 | 143.0 | 20 | 25 |
| Ethanethiol | 202.0 | 143.0 | 20 | 20 |
| Internal Standard | 290.1 | 143.0 | 22 | 25 |
For accurate quantification of this compound, prepare a calibration curve using serial dilutions of the authentic standard derivatized following the same protocol as the samples. Use 2-phenylethanethiol as an internal standard to correct for variations in derivatization efficiency, sample cleanup, and matrix effects. The calibration curve typically shows excellent linearity (r² > 0.995) across the concentration range of 0.1-100 μg/L [1]. Calculate concentrations based on the ratio of analyte peak area to internal standard peak area, applying the calibration curve equation. For samples with concentrations above the calibration range, dilute appropriately with the initial mobile phase composition and reanalyze.
The DTDP derivatization method significantly enhances the analytical sensitivity for this compound and other volatile thiols. Method validation studies demonstrate a limit of detection (LOD) of 0.05 μg/L and a limit of quantification (LOQ) of 0.1 μg/L for this compound in standard solutions [1]. The linear dynamic range typically spans three orders of magnitude (0.1-100 μg/L), with correlation coefficients exceeding 0.995. In complex matrices such as fermented grains or biological fluids, the LOD may increase slightly to 0.2 μg/L due to matrix effects, but this remains substantially lower than underivatized thiol analysis by GC-based methods [2].
Comprehensive validation of the method demonstrates excellent precision and accuracy. Intra-day precision (repeatability) shows coefficients of variation (CV) below 8%, while inter-day precision (reproducibility) exhibits CV values below 12% across the calibration range [1]. The accuracy, determined through spike-recovery experiments, typically ranges from 85% to 105% for most matrices, confirming minimal bias in the quantification. The inclusion of an isotopically labeled internal standard could further improve these performance characteristics for the most demanding applications in pharmaceutical development.
Table 3: Method Validation Parameters for DTDP-Derivatized this compound
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | > 0.995 | ≥ 0.990 |
| LOD (μg/L) | 0.05 | ≤ 0.1 |
| LOQ (μg/L) | 0.1 | ≤ 0.5 |
| Precision (CV%) | < 8% (intra-day), < 12% (inter-day) | ≤ 15% |
| Accuracy (% recovery) | 85-105% | 80-115% |
| Matrix Effect | 85-115% | 80-120% |
The DTDP derivatization method for this compound has broad applications across multiple fields of research and product development:
Pharmaceutical Analysis: The protocol enables precise monitoring of thiol-containing drug molecules and their metabolites in biological matrices. This is particularly valuable for drug discovery programs targeting cysteine proteases or developing thiol-based therapeutics, where understanding pharmacokinetics and metabolism is essential [3]. The method's sensitivity allows for tracking these compounds at pharmacologically relevant concentrations.
Food and Beverage Analysis: The methodology has been successfully applied to characterize volatile thiol profiles in alcoholic beverages such as baijiu and wine, where this compound and other thiols contribute significantly to aroma profiles despite their low concentrations [4] [1]. The technique enables quality control and authentication studies, as thiol patterns can serve as chemical fingerprints for product origin and processing methods.
Biological Pathway Research: The method facilitates the study of sulfur-containing metabolites in biological systems, enabling researchers to elucidate biochemical pathways involving thiol compounds [5]. This application is particularly valuable in cancer research, where altered thiol metabolism is increasingly recognized as a hallmark of various malignancies.
The following diagram illustrates the strategic applications of the DTDP derivatization methodology across different fields:
Despite the robustness of the DTDP derivatization method, analysts may encounter specific challenges that require troubleshooting:
Incomplete Derivatization: If reaction yields are suboptimal, ensure fresh preparation of DTDP solution and check the pH of the reaction mixture, which should be maintained between 6-8. Extended reaction times (up to 45 minutes) may be necessary for samples with complex matrices [2].
Matrix Effects: Significant suppression or enhancement of ionization can occur in complex matrices. Use the internal standard correction method and consider implementing standard addition quantification for particularly challenging matrices. The sample dilution and SPE cleanup steps can be optimized to minimize matrix effects while maintaining adequate sensitivity [1].
Chromatographic Issues: Peak broadening or tailing may indicate column degradation or inappropriate mobile phase composition. Ensure adequate column conditioning and consider adding 0.1% formic acid to both mobile phases to improve peak shape. Retention time stability is critical for reliable identification, particularly when analyzing multiple thiols simultaneously.
Sensitivity Limitations: For applications requiring ultra-trace detection, consider increasing the sample volume (up to 50 mL for liquids) and reducing the final reconstitution volume (to 100 μL). However, these modifications may exacerbate matrix effects, requiring additional optimization of the cleanup procedure [2] [1].
The DTDP derivatization method for this compound provides researchers with a robust analytical tool that effectively addresses the historical challenges associated with thiol compound analysis. Through conversion to stable, chromatographically favorable derivatives, this approach enables sensitive and specific quantification of this compound across diverse application fields. The method's excellent validation parameters and compatibility with standard LC-MS instrumentation make it particularly valuable for drug development professionals requiring reliable thiol quantification in complex matrices. Further method adaptations could include automation for high-throughput applications or extension to additional thiol compounds of pharmaceutical interest.
Thiols, characterized by the presence of sulfhydryl groups (-SH), represent a crucial class of biological compounds with significant roles in cellular redox regulation, protein structure, and detoxification pathways. The quantitative analysis of low-concentration thiols presents substantial challenges due to their high reactivity, low abundance in biological systems, and susceptibility to oxidation during sample processing. These analytical hurdles are particularly pronounced in pharmaceutical research where accurate quantification of thiol-based drugs and biomarkers is essential for drug development and clinical applications. The reactivity profile of thiols is dominated by the nucleophilic character of the deprotonated thiolate form, with the kinetics of thiol-disulfide exchange reactions being highly dependent on pH and the pKa of specific thiol groups [1].
The detection sensitivity for thiols is complicated by their typically low concentrations in complex biological matrices, often requiring specialized enrichment techniques prior to analysis. While many analytical methods focus on free thiol quantification, disulfides—which lack strong chemical signatures—are most commonly detected after reduction to their corresponding thiols [1]. This review comprehensively addresses these challenges by presenting current methodologies for thiol enrichment, detection, and quantification, with particular emphasis on protocols suitable for pharmaceutical research and biomarker development. We have organized this information into detailed application notes and standardized protocols to facilitate implementation in research settings.
The chemical behavior of thiols is governed by their ability to participate in thiol-disulfide exchange reactions, where a nucleophilic thiolate attacks a disulfide bond, resulting in disulfide rearrangement. This reaction follows second-order kinetics and is highly dependent on thiol basicity and local environment. The reactivity equation governing this pH dependency is expressed as:
[k_{obs} = k/(1+10^{pK_a-pH})]
where (k_{obs}) is the observed rate constant at a given pH, and (k) is the limiting rate constant for the thiolate at high pH values. At pH values 4 units below the pKa, (k_{obs}) falls to just 1/10,000 of the maximal reactivity [1]. Biological thiols display a remarkable range of pKa values (approximately 3 to 11), corresponding to an 8-order-of-magnitude shift in deprotonation equilibrium. This profound pKa modulation arises from factors including solvation, electrostatic effects with neighboring charges and dipoles, and hydrogen-bonding interactions [1].
Alkylation strategies form the cornerstone of thiol analysis, serving both to quench redox reactions during sample processing and to introduce detectable tags for quantification. The most common alkylating agents include:
Haloacetates: Iodoacetic acid and iodoacetamide show relative reaction rates with glutathione of 100:60:1 for iodo-, bromo-, and chloro-acetates, respectively. While widely used, iodoacetate can modify lysine residues, complicating mass spectrometric analysis [1].
Maleimides: N-ethylmaleimide (NEM) reacts rapidly with thiols at neutral or slightly acidic pH, with rate constants 3-4 orders of magnitude faster than iodoacetamide under comparable conditions. However, maleimide adducts are subject to base-catalyzed reverse Michael reactions, potentially leading to migration between thiol targets [1].
Cyanylation reagents: 1-cyano-4-dimethylamino-pyridinium salts (CDAP) enable efficient thiol blocking at low pH (4-5) where thiol exchange is minimal. Cyanylated peptide-thiol adducts are susceptible to specific cleavage in the presence of ammonia, allowing disulfide bond mapping in proteins [1].
Separation techniques coupled with various detection modalities represent the gold standard for thiol analysis. These methods typically involve derivatization with thiol-specific tags to enhance detection sensitivity:
Table 1: Comparison of Major Thiol Detection Methods
| Method | Detection Limit | Key Reagents | Applications | Advantages | Limitations |
|---|---|---|---|---|---|
| Ellman's Assay | ~1 µM | DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) | Total thiol content in biological samples | Simple, rapid, inexpensive | Limited sensitivity, measures total thiols only |
| Fluorogenic Labeling | Low nM range | Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) | Cellular thiol quantification, redox status | High sensitivity, compatible with HPLC | Requires derivative formation, pH sensitivity |
| MM(PEG)24-Based Western Blot | Protein-dependent | Methyl-maleimide polyethylene glycol (MM(PEG)24) | Protein thiol redox status | Molecular weight shift detection, specific to reduced cysteines | Semi-quantitative, requires specific antibodies |
| Sensor Arrays | 0.5-1000 µM range | Carbon dots (CDs) with Ag+ in polyionic complex micelles | Multiple thiol biomarker discrimination | Multi-analyte detection, high stability in serum | Complex fabrication, requires validation |
Liquid chromatography coupled with mass spectrometry (LC-MS) provides the highest sensitivity and specificity for thiol analysis, particularly when combined with stable isotope-coded affinity tags (ICAT) that allow precise quantification of thiol modifications. The chromatographic separation effectively resolves different thiol species prior to mass analysis, reducing ion suppression and improving detection limits. For fluorescent detection, reagents such as SBD-F provide excellent sensitivity in the low nanomolar range, making them suitable for quantifying cellular glutathione and other low-molecular-weight thiols [1] [2].
Recent advances in sensor development have addressed the challenge of detecting multiple thiol biomarkers simultaneously in complex biological samples. Innovative approaches include intramicellar sensor assays based on polyionic complex (PIC) micelles that create a restricted space and ionic environment to shorten interaction distances between sensing elements. These systems utilize carbon dots (CDs) and Ag+ as fluorescence modulators to achieve dynamic quenching effects, enabling discrimination of seven different thiol analytes (including glutathione, homocysteine, and cysteine) across a broad concentration range of 0.5–1000 µM [3].
The sensor array technology mimics mammalian olfactory and gustatory systems through flexible combinations of sensing units with diverse signal output types. This approach successfully distinguishes between normal and cancer cells based on different glutathione levels and identifies cardiovascular disease patients by detecting variations in homocysteine content in serum samples. The PIC micelle platform enhances stability and anti-interference capability by protecting the sensing elements within their core structure, significantly improving performance in biological matrices [3].
This protocol describes the analysis of protein cysteine redox status through conjugation with methyl-maleimide polyethylene glycol [MM(PEG)24], which increases the molecular weight by 1.24 kDa for each reduced cysteine, detectable by western blot [4].
Sample Preparation: Harvest biological material under frozen conditions in liquid nitrogen. Homogenize tissue or cells in cold lysis buffer.
Protein Extraction: Centrifuge lysates at 12,000 × g for 15 minutes at 4°C. Collect supernatant and determine protein concentration.
Thiol Alkylation:
Protein Precipitation:
Protein Solubilization: Dissolve dried pellet in non-reducing Laemmli buffer
Western Blot Analysis:
The redox status is determined by the appearance of higher molecular weight bands in the MM(PEG)24-treated sample compared to control. The shift magnitude corresponds to the number of reduced cysteine residues in the target protein. This method allows specific assessment of the reduced versus oxidized state of protein thiols under different physiological conditions or treatments [4].
This protocol employs polyionic complex (PIC) micelles containing carbon dots (CDs) and Ag+ for simultaneous detection of multiple thiol biomarkers in biological samples [3].
Sensor Preparation:
Sample Processing:
Detection Procedure:
Data Analysis:
This sensor platform successfully distinguishes seven thiol analytes (mercaptoacetic acid, mercaptoethanol, mercaptosuccinic acid, cysteamine hydrochloride, GSH, Hcy, and Cys) in serum samples. The method demonstrates clinical utility by differentiating normal and cancer cells based on GSH levels and identifying cardiovascular disease patients through Hcy content in serum. The main limitation is the complex fabrication process requiring specialized expertise in nanomaterials synthesis [3].
Medicinal thiols represent an important class of pharmaceutical compounds with applications as radical scavengers, glutathione prodrugs, or metal chelators. Notable examples include N-acetylcysteine (for acetaminophen overdose), 2,3-meso-dimercaptosuccinic acid (for heavy metal poisoning), British anti-Lewisite, D-penicillamine, and amifostine (as a radioprotectant) [5]. These compounds share the common thiol biochemistry of serving as soft electron donors, forming complexes with metal ions, and acting as nucleophiles toward electrophilic species including reactive oxygen and nitrogen species.
The analytical challenges in pharmaceutical development of thiol-based drugs include stability assessment, metabolite identification, and quantification in biological matrices. For N-acetylcysteine, the standard treatment for acetaminophen overdose, analytical methods must distinguish the drug from its metabolites and accurately measure concentrations in plasma to ensure therapeutic efficacy. The mechanism of action involves serving as a glutathione prodrug by providing cysteine, the rate-limiting amino acid in glutathione synthesis, thereby enhancing the capacity to detoxify reactive species [5].
Table 2: Pharmaceutical Thiol Compounds and Their Analytical Considerations
| Thiol Drug | Primary Indication | Mode of Action | Key Analytical Parameters | Recommended Analytical Methods |
|---|---|---|---|---|
| N-acetylcysteine | Acetaminophen overdose | GSH prodrug, antioxidant | Plasma concentration, metabolite profiling | HPLC with fluorescence detection, LC-MS/MS |
| 2,3-meso-dimercaptosuccinic acid | Heavy metal poisoning | Metal chelation | Free thiol content, metal complexes | Colorimetric assay, ICP-MS |
| Amifostine | Radioprotectant | Free radical scavenger | Active thiol form, degradation products | HPLC-UV, electrochemical detection |
| D-penicillamine | Wilson's disease, rheumatoid arthritis | Copper chelation | Free and protein-bound fractions | LC-MS, capillary electrophoresis |
This protocol provides a validated method for quantification of N-acetylcysteine (NAC) and its metabolites in plasma for therapeutic drug monitoring [5].
Sample Preparation:
Derivatization:
Chromatographic Analysis:
Quantification:
This method should be validated for linearity (1-100 μg/mL), precision (intra-day and inter-day CV < 15%), accuracy (85-115%), and recovery (>80%). The lower limit of quantification typically reaches 0.1 μg/mL, sufficient for therapeutic monitoring of NAC in patients with acetaminophen overdose [5].
To facilitate implementation of thiol analysis techniques, we have developed comprehensive workflow diagrams that outline strategic approaches and specific procedural steps.
The enrichment techniques and analytical protocols presented herein provide researchers with robust methodologies for detecting and quantifying low-concentration thiols in biological and pharmaceutical samples. The continuing development of sensitive detection methods, particularly those employing nanomaterial-based sensors and advanced mass spectrometry, promises to further enhance our ability to monitor thiol status in physiological and pathological processes. As the field advances, several emerging trends are likely to shape future methodological developments, including the implementation of single-cell thiol analysis, real-time monitoring of thiol dynamics in living cells, and high-throughput screening platforms for drug discovery.
The clinical relevance of thiol quantification continues to expand beyond traditional applications in acetaminophen overdose and heavy metal poisoning to include cancer therapeutics, neurodegenerative diseases, and cardiovascular disorders. The protocol standardization presented in this review provides a foundation for comparable results across laboratories, facilitating the translation of basic research findings into clinical applications. Future methodological developments should focus on addressing remaining challenges such as spatial resolution of thiol distribution within cells and tissues, and dynamic monitoring of thiol-disulfide exchange kinetics in living systems.
Volatile Sulfur Compounds (VSCs) represent a diverse class of analytes characterized by their low molecular weight, high volatility, and often extremely low odor thresholds. These compounds play critical roles in the aroma profiles of foods and beverages, biological signaling pathways, and environmental processes. In alcoholic beverages specifically, VSCs can impart both desirable aromatic notes and problematic off-flavors depending on their concentration, chemical structure, and matrix interactions. Understanding these compounds is essential for researchers and drug development professionals as sulfur-containing compounds from natural sources exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties [1].
The analytical challenge presented by VSCs stems from their typically low concentration levels (often in ng/L to μg/L range), high reactivity, and complex matrix interactions in biological and food samples. While numerous extraction techniques exist, Solvent-Assisted Flavor Evaporation (SAFE) has emerged as a robust, versatile approach that preserves the integrity of delicate sulfur aromas while effectively separating them from complex matrices. This technique is particularly valuable when analyzing samples rich in lipids, proteins, or carbohydrates that would interfere with direct analysis. The fundamental principle of SAFE involves distillation under high vacuum conditions at mild temperatures, which allows for efficient transfer of volatile compounds from the sample matrix to the collecting solvent while minimizing thermal degradation or artifact formation [2].
VSCs originate from both natural biological processes and food processing techniques. In fermented beverages, they are produced through enzymatic pathways during yeast fermentation and non-enzymatic pathways during processing and storage stages. The chemical diversity of VSCs encompasses several key classes: thiols (e.g., ethanethiol), sulfides (e.g., dimethyl sulfide), disulfides (e.g., diethyl disulfide), trisulfides (e.g., dimethyl trisulfide), and heterocyclic compounds (e.g., thiophenes) [3] [4]. Each class exhibits distinct aromatic properties and chemical behaviors that influence both their sensory impact and analytical characteristics.
In biological systems, sulfur is an essential element present in sulfur-containing amino acids (cysteine and methionine), vitamins (biotin and thiamine), and antioxidants (glutathione). The gut microbiome plays a significant role in sulfur metabolism, with sulfate-reducing bacteria producing hydrogen sulfide (H₂S) that can impact colonic health [5] [4]. This biological relevance extends to the pharmacological potential of sulfur compounds, with studies demonstrating that compounds like allicin from garlic and sulforaphane from cruciferous vegetables exhibit antimicrobial, anti-inflammatory, and anticancer properties [1]. Understanding these biological activities requires precise analytical methods like SAFE to isolate and characterize sulfur compounds from complex matrices.
The role and impact of VSCs varies significantly across different matrices:
Several extraction techniques are available for VSCs, each with distinct advantages and limitations. The selection of an appropriate method depends on the sample matrix, target compounds, and required sensitivity. The table below provides a comprehensive comparison of the primary extraction techniques used for VSCs:
Table 1: Comparison of Extraction Techniques for Volatile Sulfur Compounds
| Extraction Technique | Principles | Advantages | Limitations | Optimal Applications |
|---|---|---|---|---|
| SAFE | Distillation under high vacuum at mild temperatures | Minimal thermal degradation, effective for complex matrices, high purity extracts | Specialized equipment required, longer processing time | Complex matrices (fatty foods, tissues), foundational extraction for diverse analyses |
| SPME | Fiber coating extracts analytes from headspace or liquid | Solvent-free, simple, easily automated, good reproducibility | Limited fiber lifetime, matrix effects, competitive adsorption | Rapid screening, headspace analysis of beverages, in-situ sampling |
| SBSE | Magnetic stir bar with thicker sorbent coating extracts analytes | Higher sensitivity than SPME, more robust, larger sorbent volume | Limited commercial sorbents, possible carryover issues | Trace analysis in wines and spirits, continuous monitoring applications |
| LLE | Partitioning between immiscible solvents | High capacity, simple principle, wide applicability | Large solvent volumes, emulsion formation, poor for highly volatile compounds | Extraction of semi-volatile sulfur compounds, when distillation equipment unavailable |
The comparative analysis reveals that SAFE extraction provides unique advantages for processing complex matrices where thermal lability is a concern, making it particularly valuable for foundational analytical work that may be followed by more targeted techniques [2].
Following extraction, VSCs require sensitive detection methods due to their typically low concentrations. The table below compares the primary analytical techniques used for VSC determination:
Table 2: Comparison of Analytical Methods for Volatile Sulfur Compounds
| Analytical Method | Detection Limits | Selectivity | Advantages | Compatibility with SAFE |
|---|---|---|---|---|
| GC-MS | Low ng/L to μg/L range | Moderate | Compound identification capability, widely available | Excellent - direct analysis of SAFE extracts |
| GC-PFPD | Sub-ng/L range | High for sulfur compounds | Specific to sulfur compounds, very sensitive | Excellent - direct analysis of SAFE extracts |
| GC-SCD | Sub-ng/L range | Very high for sulfur compounds | Specific to sulfur compounds, linear response | Excellent - direct analysis of SAFE extracts |
| GC-MS/MS | Sub-ng/L range | Very high | Reduced matrix interference, confident identification | Excellent - direct analysis of SAFE extracts |
The optimal choice of detection method depends on the required sensitivity, matrix complexity, and available instrumentation. For unknown screening, GC-MS provides the most information, while for targeted trace analysis, GC-PFPD or GC-SCD offer superior sensitivity and selectivity [3] [7] [2].
The SAFE technique operates on the principle of distillation under high vacuum (typically < 10⁻³ mbar) at moderate temperatures (usually 25-40°C). This combination allows for the efficient transfer of volatile compounds from the sample matrix to a cold trap while minimizing thermal degradation or artifact formation. The fundamental components of a SAFE apparatus include:
The distillation process separates volatile compounds from non-volatile matrix components (lipids, proteins, carbohydrates, etc.), producing a clean extract suitable for direct analysis or further concentration. This makes SAFE particularly valuable for complex matrices where co-extractants would interfere with subsequent analytical steps [2].
Materials and Reagents:
Sample Preparation:
SAFE Distillation:
Distillate Processing:
Critical Parameters:
Table 3: SAFE Extraction Troubleshooting Guide
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low recovery of volatiles | Inadequate vacuum, insufficient distillation time, incorrect temperatures | Check vacuum system for leaks, extend distillation time, optimize temperature | Regular maintenance of vacuum system, method validation with standards |
| Carryover of non-volatile components | Sample foaming, too rapid heating, equipment issues | Use anti-foaming agents, slow heating rate, clean apparatus thoroughly | Proper sample preparation, controlled heating rate |
| Formation of artifacts | Thermal degradation, oxidation, solvent impurities | Reduce temperatures, maintain inert atmosphere, use higher purity solvents | Strict temperature control, oxygen-free environment |
| Inconsistent results | Variable vacuum, temperature fluctuations, sample heterogeneity | Standardize procedures, ensure consistent operating parameters | Equipment calibration, standardized protocols |
Gas Chromatography-Mass Spectrometry (GC-MS) represents the most widely applied analytical technique for characterizing SAFE extracts. The following parameters have been optimized specifically for VSC analysis:
GC Conditions:
MS Conditions:
VSC Identification:
Reliable quantification of VSCs presents specific challenges due to their high reactivity, volatility, and potential losses during sample preparation. The following approaches facilitate accurate quantification:
Internal Standard Methods:
Standard Addition Methods:
Calibration Approaches:
Table 4: Quantitative Data for Selected Volatile Sulfur Compounds in Various Matrices
| Compound | Matrix | Concentration Range | Linear Range (μg/L) | LOD (μg/L) | LOQ (μg/L) |
|---|---|---|---|---|---|
| Dimethyl sulfide | Wine | 0.5-50 μg/L | 0.1-100 | 0.02 | 0.05 |
| Diethyl disulfide | Brandy | 0.1-10 μg/L | 0.05-50 | 0.01 | 0.03 |
| Dibutyl sulfide | Wine distillates | 0.2-25 μg/L | 0.1-100 | 0.05 | 0.15 |
| Methanethiol | Beer | 0.5-30 μg/L | 0.2-100 | 0.1 | 0.3 |
| Hydrogen sulfide | Biological samples | 1-100 μg/L | 0.5-200 | 0.2 | 0.5 |
The application of SAFE extraction coupled with appropriate analytical techniques has revealed significant insights across various fields:
To facilitate understanding of the complete analytical process and the relationship between different VSC analysis techniques, the following workflow diagrams provide visual representations of key procedures:
Figure 1: Comprehensive Workflow for VSC Analysis Using SAFE Extraction
The workflow illustrates the sequential process from sample preparation through final data interpretation, highlighting how SAFE extraction serves as a foundational technique that can be complemented by other analytical methods.
Figure 2: Biological Pathways of Sulfur Compounds in Human Health
The SAFE extraction technique represents a powerful, versatile approach for isolating volatile sulfur compounds from complex matrices. Its unique combination of high vacuum and mild temperature conditions enables the efficient recovery of even highly labile sulfur aromas without significant degradation or artifact formation. When coupled with appropriate analytical techniques such as GC-MS, GC-PFPD, or GC-SCD, SAFE provides researchers with a comprehensive solution for characterizing the complex sulfur profiles of foods, beverages, and biological samples.
The applications described in these application notes demonstrate the broad utility of SAFE extraction across multiple domains, from quality control in food and beverage production to research investigating the health implications of sulfur compounds in biological systems. The continuing evolution of analytical technologies, particularly in the realm of mass spectrometry, will further enhance the sensitivity and specificity of VSC analysis, opening new avenues for research and application.
Volatile thiols are potent sulfur-containing compounds that significantly influence Baijiu's aroma, contributing notes ranging from roasted and meaty to unpleasant sulfurous off-odors at low concentrations [1] [2]. Their analysis is challenging due to low abundance, high reactivity, and complex sample matrix.
This document outlines a robust protocol using ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) for identifying and quantifying volatile thiols in Baijiu and its fermented grains. The method can be applied to 1-Phenylethanethiol, which is described in chemical databases as having a sulfurous, floral, tropical, and meaty odor [3].
The table below lists volatile thiols previously identified in Baijiu, their sensory descriptors, and odor thresholds, which are critical for assessing their impact.
| Thiol Compound | Sensory Descriptor | Odor Threshold in 46% Ethanol (μg/L) | Reported Concentration Range in Baijiu |
|---|---|---|---|
| 2-Methyl-3-furanthiol | Roasted meat, fried | 0.0048 [2] | 1.70–12.74 μg/kg (in fermented grains) [2] |
| 2-Furfurylthiol | Coffee, roasted sesame | 0.1 [2] | 0.51–3.03 μg/kg (in fermented grains) [2] |
| Methanethiol | Burned rubber, gasoline | 2.2 [2] | 67.64–205.37 μg/kg (in fermented grains) [2] |
| Ethanethiol | Onion, rubber | 0.8 [2] | 1.22–1.76 μg/kg (in fermented grains) [2] |
| This compound | Sulfurous, floral, tropical, meaty [3] | Information missing | Not detected in current Baijiu studies |
This method is adapted from a 2022 study for determining volatile thiols in various aroma-types of Baijiu [1].
1. Sample Derivatization
2. Solid-Phase Extraction (SPE) Clean-up
3. UPLC-MS/MS Analysis
This method uses a modified QuEChERS approach for solid matrices [2].
1. Sample Extraction
2. Extract Clean-up (d-SPE)
The diagram below illustrates the complete analytical process from sample preparation to data analysis.
The flowchart below outlines how this analytical method integrates into broader Baijiu quality and production research.
While this compound remains to be specifically investigated in Baijiu, the established UPLC-MS/MS protocols provide a powerful and reliable tool for its future analysis. Applying these methods will help researchers fully characterize the complex sulfur aroma chemistry of Baijiu, ultimately aiding in quality control and flavor enhancement.
1-Phenylethanethiol is a potent volatile sulfur compound recognized as the character impact aroma compound in curry leaves (Bergera koenigii), imparting a distinctive sulfury, burnt aroma [1]. Its behavior during thermal processing is complex; while concentration decreases in fresh leaves upon frying, a significant increase is observed when dried leaves are fried, strongly indicating the presence of a yet unknown thermolabile precursor [1]. These notes detail methodologies to study its formation and analysis, critical for flavor chemistry and product development.
The following protocol is designed to investigate the formation of this compound from its precursor in dried materials under thermal conditions.
Materials: Fresh and dried curry leaves, organic solvents, internal standards.
Equipment: Heated oil bath or hotplate, controlled-temperature fryer, commercial blender, simultaneous distillation-extraction apparatus.
Procedure:
SIDA is the preferred method for accurate quantification of unstable compounds like this compound.
Principle: A known amount of a stable, isotopically labeled analog of this compound is added to the sample before extraction. This corrects for losses during sample preparation [1].
Procedure:
Overcoming the analytical challenges of this compound's low concentration and instability requires specialized approaches.
| Compound | Odor Description | Odor Activity Value (OAV)* | Concentration in Fresh Leaves (Quantitative Data) |
|---|---|---|---|
| (3Z)-Hex-3-enal | Grassy | 180,000 | Data from SIDA [1] |
| This compound (R-enantiomer) | Sulfury, Burnt | 120,000 | Data from SIDA [1] |
| This compound (S-enantiomer) | Sulfury, Burnt | 150,000 | Data from SIDA [1] |
| (3R)-Linalool | Citrusy | 58,000 | Data from SIDA [1] |
| Myrcene | Geranium Leaf-like | 23,000 | Data from SIDA [1] |
*OAV = Concentration / Odor Threshold Value. OAV > 1 indicates a likely aroma contributor [3] [1].
The formation of this compound during the thermal processing of dried leaves is hypothesized to proceed via the thermal degradation of an acid-labile, non-volatile precursor. The experimental workflow for studying this pathway is outlined below.
Diagram 1: Experimental workflow for hypothesizing this compound formation from a precursor in dried curry leaves during thermal processing.
The formation of this compound during thermal processing is a compelling example of flavor generation from non-volatile precursors. Successfully studying this pathway requires a multidisciplinary approach, combining careful sample preparation, selective enrichment, highly sensitive and selective analytical instrumentation, and robust sensory validation. The protocols outlined here provide a foundation for further research to fully elucidate the precursor's identity and the precise chemical pathway, enabling better control of flavor profiles in thermally processed food and fragrance products.
The table below summarizes the major factors that can lead to oxidation and the recommended solutions based on experimental evidence.
| Factor | Problem | Recommended Solution | Key Experimental Evidence |
|---|---|---|---|
| Ambient Oxygen & High Temperatures | Exposure to air (oxygen) and heat significantly accelerates oxidation. | Use an inert atmosphere (e.g., nitrogen or argon) for key steps; work at lower temperatures. | A study on kraft pulping showed benzylic thiols oxidize several hundred times faster than corresponding alcohols in the presence of an oxidant at 88°C [1]. |
| Tissue Disruption & Drying | Physical damage to plant material and removal of water can degrade the compound. | For plant extracts (e.g., curry leaves), use fresh tissue and avoid prolonged drying [2]. | In curry leaves, the concentration of 1-Phenylethanethiol significantly decreased upon tissue disruption and drying [2]. |
| Use of Antioxidants | Lack of a reducing agent in the extraction environment to counteract oxidation. | Incorporate antioxidants like N-acetylcysteine (NAC) or glutathione (GSH) into extraction buffers [3] [4]. | Thiols like glutathione (GSH) are crucial cellular components that maintain a reducing environment and directly quench oxidants [4]. NAC is a known precursor to glutathione and a direct reactive oxygen species (ROS) quencher [3]. |
Here is a detailed methodology for extracting and handling this compound while minimizing oxidation, synthesized from the research data.
Workflow Overview:
Materials:
Procedure:
Q1: Why is this compound so prone to oxidation? Thiol groups (-SH) are highly nucleophilic and sensitive to oxidants. Specifically, benzylic thiols (where the -SH group is attached to a carbon that is also attached to an aromatic ring, like in this compound) are exceptionally reactive. One study demonstrated that a benzylic thiol oxidizes hundreds of times faster than its benzylic alcohol counterpart under the same conditions [1].
Q2: Can I use dried plant material to extract this compound? Using dried material is not recommended if your goal is to maximize the yield of this compound. Research on curry leaves, where this thiol is a key aroma compound, showed that its concentration decreased significantly upon drying [2]. For the highest yield, use fresh material.
Q3: Besides nitrogen, what other antioxidants can I use? Glutathione (GSH) is an excellent choice as it is the primary intracellular thiol responsible for maintaining a reducing state in cells [4]. The thioredoxin-thioredoxin reductase system is another specialized biological system for maintaining thiol groups in a reduced state [4].
The following table compares two established derivatization approaches suitable for stabilizing 1-Phenylethanethiol.
| Method | Principle | Reagent | Key Advantages | Typical Application |
|---|---|---|---|---|
| Disulfide Formation [1] [2] | Reaction with 4,4'-Dithiodipyridine (DTDP); thiol displaces one pyridyl group to form a mixed disulfide. | DTDP | Improves detectability and stability for UPLC-MS/MS; suitable for complex solid matrices (e.g., fermented grains) [1] [2]. | Analysis of volatile thiols in food products and solid samples. |
| Methylation [3] | Conversion of thiol (-SH) to a methyl sulfide (-S-CH₃). | Trimethylsilyl diazomethane (TMS-DM) | Safer alternative to highly toxic diazomethane; enhances analytical sensitivity for GC-MS/MS [3]. | Detection of thiols (e.g., Pentachlorothiophenol) in food samples via GC-MS. |
This protocol is adapted from methods used to determine volatile thiols in solid fermented grains [1] [2].
Reagent Preparation:
Sample Preparation:
Derivatization Reaction:
Purification (Clean-up):
Analysis:
The workflow for this protocol can be visualized as follows:
This protocol is based on a method developed for analyzing pentachlorothiophenol in food samples [3].
Sample Extraction and Clean-up:
Derivatization (Methylation):
Analysis:
Here are solutions to common problems encountered during thiol analysis.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Recovery | Thiol adsorption to glassware/equipment; incomplete derivatization [3]. | Use silanized glassware; ensure fresh reagents and sufficient reaction time/volume [3]. |
| Low Sensitivity | Instability of underivatized thiol; decomposition in GC inlet [1]. | Confirm complete derivatization; use cold injection (UPLC) if possible [1]. |
| High Background Noise | Inadequate sample clean-up; co-elution of matrix interference. | Optimize clean-up (e.g., test different d-SPE sorbents like C18 or GCB) [1] [2]. |
| Irreproducible Results | Variable derivatization efficiency; internal standard not used. | Use a deuterated internal standard; strictly control reaction time and temperature [3]. |
FAQ: Why is chemical derivatization necessary for thiols like this compound? Thiols are highly reactive, volatile, and prone to oxidation. They can also adsorb onto surfaces of analytical systems, leading to significant losses and inaccurate quantification [3] [1]. Derivatization stabilizes the thiol molecule, minimizes these issues, and often enhances detection sensitivity for techniques like MS [1] [2].
FAQ: How do I choose between DTDP and Methylation? The choice depends on your analytical instrument and sample matrix.
1-Phenylethanethiol belongs to a class of compounds known for their low concentrations and chemical instability [1].
If you are experiencing low recovery, follow this logical troubleshooting path to isolate the problem. The flowchart below outlines a step-by-step diagnostic procedure.
Here is a detailed, step-by-step protocol you can use as a starting point for extracting this compound.
| Step | Procedure | Purpose & Key Details |
|---|---|---|
| 1. Condition | Pass 1-2 mL of methanol or acetonitrile through the cartridge. | Activates and wets the sorbent surface. For silica-based sorbents, do not let the bed dry out after this step [2] [3]. |
| 2. Equilibrate | Pass 1-2 mL of water with 0.1% TFA. | Prepares the sorbent environment to match the loading sample, promoting binding [2] [3]. |
| 3. Load | Acidify sample to pH ~3 with 0.1% TFA; keep organic content <5% ACN. Load sample slowly (~1 mL/min). | Ensures this compound is neutral for strong hydrophobic retention on the C18 phase [2] [3] [4]. |
| 4. Wash | Pass 1-2 mL of a weak aqueous wash (e.g., water with 0.1% TFA or 5% methanol with 0.1% TFA). | Removes salts and polar impurities without displacing the target analyte [2]. |
| 5. Elute | Apply 2 x 0.5 mL fractions of 70% Acetonitrile with 0.1% Formic Acid. Let solvent contact sorbent for 30-60 sec before drawing through. | The strong organic solvent disrupts hydrophobic interactions. Multiple fractions and a brief soak time maximize recovery [2]. |
Volatile thiols are challenging analytes due to their low concentrations, high reactivity, and thermal instability. The table below outlines common issues and their solutions, drawing on general GC principles and specific findings from thiol research.
| Problem | Possible Causes | Recommended Solutions & Techniques |
|---|---|---|
| Artifact Formation / Sample Degradation [1] | High injector temperature causing thermal decomposition (e.g., 1,2-eliminations, sigmatropic shifts). Inappropriate injection technique. | Use on-column injection (the gold standard for avoiding artifacts) [1]. For hot injection techniques, carefully test for artifact formation, especially with SPME [1]. |
| Poor Detectability & Stability [2] | Low content of thiols in complex matrices. Poor stability of thiols during analysis. | Derivatize thiols pre-injection to improve detectability and stability. 4,4′-Dithiodipyridine (DTDP) has been successfully used for UPLC-MS/MS analysis of thiols in fermented grains [2] [3]. |
| Peak Tailing & Broadening [4] [5] | Column contamination or degradation. Inadequate injection technique. Incorrect column temperature. Active sites in the liner or column adsorbing analytes. | Use a deactivated liner (e.g., silanized glass) to reduce adsorption [5]. Ensure a fast injection speed (e.g., complete in <1 second) [5]. Optimize the injection temperature; set it high enough for rapid vaporization but avoid degradation [5]. |
| Peak Splitting [6] | Polarity mismatch between sample solvent and GC stationary phase (e.g., polar acetonitrile on a non-polar column). Poor analyte focusing at column inlet. | Adjust the initial GC oven temperature. For acetonitrile, use analyte focusing (start temp above solvent boiling point, e.g., 90°C) instead of solvent focusing [6]. Dilute the sample with a less polar, miscible solvent like toluene [6]. Use pressure-pulsed splitless injection to allow for larger injection volumes and improve transfer [6]. |
For a visual summary of the method selection logic, see the workflow below:
Q1: What is the single most reliable GC injection technique for thiol analysis to avoid artifacts? A1: On-column injection is confirmed as the gold standard for avoiding artifact formation during GC injection. This method, which can be performed via a classic cold on-column injection in the oven or a programmable temperature vaporizing (PTV) injector, was shown to result in virtually zero artifact formation in a study of critical odorants [1]. This is particularly important for reactive compounds like thiols.
Q2: My thiols are in a solid sample (like fermented grains). How can I extract them for analysis? A2: For solid matrices, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective. This approach was successfully used to extract volatile thiols from the solid fermented grains used in baijiu production. The process involves extracting the sample with a solvent like acetonitrile, followed by a clean-up step using dispersive solid-phase extraction (d-SPE) sorbents to remove interfering matrix components [2].
Q3: How can I improve the stability and detectability of volatile thiols in my analysis? A3: Chemical derivatization is a key strategy. By reacting thiols with a specific agent like 4,4′-dithiodipyridine (DTDP), you convert them into more stable and easily detectable derivatives. This method has been successfully applied in both LC-MS/MS and GC-MS analyses to enable accurate quantification of thiols that are otherwise difficult to handle due to their low levels and instability [2] [3] [7].
Q4: What should I do if I see split or distorted peaks for my thiols when using acetonitrile as the solvent? A4: This is a classic symptom of a polarity mismatch between your solvent and the non-polar standard GC column. You can solve this by:
The field of analytical separation science continues to evolve. While foundational knowledge is key, future innovations may involve more micro-engineered columns, advanced two-dimensional systems, and hybrid approaches that combine machine learning with deep chromatographic knowledge to assist with method development and optimization [8].
The primary challenge in analyzing thiols like 1-Phenylethanethiol at low concentrations involves their poor stability, volatility, and matrix interference. The table below summarizes two proven methodological approaches.
| Method | Key Feature | Purpose | Performance/Note |
|---|---|---|---|
| Derivatization with DTDP [1] | Enhances stability & detectability for LC-MS | Converts volatile, low-MW thiols into stable disulfide derivatives for accurate quantitation | Overcomes thermal instability issues of thiols in GC-based methods |
| QuEChERS Sample Prep [1] | Quick, Easy, Cheaper, Rugged, Effective, Safe | Efficiently extracts analytes from complex solid matrices (e.g., fermented grains) in baijiu production | Successfully applied to solid fermented grains; can be optimized for various matrices |
This protocol is crucial for stabilizing thiols and making them amenable to analysis with techniques like UPLC-MS/MS [1].
Derivatizing Reagent Preparation:
Sample Derivatization:
This method is highly effective for handling solid or complex sample matrices [1].
Sample Weighing and Hydration:
Solvent Extraction:
Clean-up (d-SPE):
Q: Why is derivatization necessary for analyzing low-concentration thiols? A: Derivatization serves two main purposes: it significantly improves the chemical stability of thiols, preventing oxidation and loss during analysis, and it enhances their detectability by mass spectrometry, leading to lower detection limits and more accurate quantification [1].
Q: My sample is a complex solid. How can I efficiently extract the analytes? A: The QuEChERS method is specifically designed for this. It uses an organic solvent like acetonitrile for efficient extraction from solids, followed by a d-SPE clean-up step to remove co-extracted matrix components that can interfere with the analysis, thereby improving method robustness and sensitivity [1].
Q: What are the critical parameters to optimize in the QuEChERS method? A: Key parameters include the choice of extraction solvent (acetonitrile, methanol, etc.) and the type and combination of d-SPE sorbents (NH2, C18, GCB). These must be optimized based on your sample's specific matrix to maximize recovery and minimize interference [1].
The diagram below illustrates the complete workflow integrating the QuEChERS and derivatization strategies.
Here are answers to common questions about challenges in 1-Phenylethanethiol analysis.
What are the most common sources of artifacts when using this compound for derivatization? The primary sources are decomposition and oxidation of the thiol reagent and its derivatives. This compound itself can be susceptible to oxidation, forming disulfide dimers. Furthermore, the dithioacetal derivatives it forms with sugars can be unstable under certain conditions, leading to decomposition peaks in your chromatogram [1]. Using fresh, high-purity reagent and maintaining an oxygen-free environment (e.g., using inert gas blankets) during sample preparation is critical.
How can I improve the chromatographic resolution of diastereomers formed with this compound? Achieving baseline separation is crucial for accurate enantiomer quantification. For GC analysis, using advanced chiral stationary phases like permethylated β-cyclodextrin has been shown to provide superior resolution for sugar enantiomers compared to older phases [1]. For HPLC, dedicated chiral columns such as the Astec CHIROBIOTIC R are available for specific applications and can provide excellent separation [2].
My analytical method fails during transfer to another lab or instrument. How can I make it more robust? Method failures often stem from a narrow "robust zone" identified using a traditional one-factor-at-a-time (OFAT) approach. Adopting an Analytical Quality by Design (AQbD) framework is the modern solution [3]. This involves using Design of Experiments (DoE) to systematically understand how method parameters (e.g., pH, temperature, mobile phase composition) interact and affect your results. This allows you to define a "Method Operable Design Region (MODR)," which is a multidimensional space where the method is proven to be robust. Operating within the MODR ensures successful method transfer and reduces out-of-specification (OOS) results [3].
Use the following table to diagnose and address specific issues you might encounter.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Multiple or extra peaks | Decomposition of dithioacetal derivatives or disulfide formation [1]. | Ensure fresh derivatization reagents; use an oxygen-free environment; optimize and strictly control reaction time and temperature [1]. |
| Poor chromatographic resolution | Inappropriate stationary phase or mobile phase conditions. | For GC, use a permethylated β-cyclodextrin chiral column [1]. For HPLC, screen chiral columns like CHIROBIOTIC R [2]. |
| Low derivatization yield | Suboptimal reaction conditions or degraded this compound. | Standardize reaction constraints (pH, time, temperature, concentration); use fresh, high-purity thiol reagent. |
| Irreproducible results (high %RSD) | Method is not robust; sensitive to minor variations in parameters [3]. | Implement AQbD principles to define a robust MODR instead of relying on a single set of conditions [3]. |
This protocol is based on methods used to determine the absolute configuration of aldose monosaccharides [1].
While not specific to this compound, this protocol for analyzing volatile thiols in complex matrices demonstrates a highly effective modern approach to managing thiol instability.
The workflow for this protocol can be visualized as follows:
To preemptively minimize artifacts and build robustness into your methods, consider the systematic Analytical Quality by Design (AQbD) approach. The following chart contrasts the traditional method with the AQbD paradigm.
The core stages for implementing AQbD, which runs in parallel to product QbD, are summarized below [3]:
| Stage | Product QbD | Analytical QbD (AQbD) |
|---|---|---|
| Stage 1 | Define Quality Target Product Profile (QTPP) | Define Analytical Target Profile (ATP) |
| Stage 2 | Identify Critical Quality Attributes (CQAs) | Identify Critical Method Attributes |
| Stage 3 | Risk Assessment | Risk Assessment |
| Stage 4 | Design Space | Method Operable Design Region (MODR) |
| Stage 5 | Control Strategy | Control Strategy |
| Stage 6 | Life Cycle Management | Life Cycle Management |
The table below summarizes the key factors that influence degradation during frying and how they can be managed.
| Factor | Impact on Degradation | Control Strategy |
|---|---|---|
| Temperature & Time [1] | Higher temperatures and longer times accelerate lipid oxidation and Maillard reaction, leading to more hazardous products and quality loss. | Optimize time/temperature profiles; use thermocouples for real-time internal temperature monitoring [1]. |
| Oxygen Exposure [2] | Oxygen is essential for the auto-oxidation of lipids, a radical chain reaction that produces off-flavors and unstable compounds. | Use oil with a lower content of polyunsaturated fatty acids; consider inert atmosphere frying if possible. |
| Antioxidants [3] | Compounds that interrupt the free radical chain reaction of lipid oxidation, slowing the formation of primary and secondary oxidation products. | Incorporate natural antioxidants (e.g., Gallic Acid, Methyl Gallate) into the frying oil. Their performance can be comparable to synthetic antioxidants like TBHQ [3]. |
| Lipid Content & Type [1] | Higher oil uptake and oils rich in polyunsaturated fatty acids (e.g., linoleic acid) are more susceptible to oxidation. | Select frying oils with higher stability (e.g., blended oils) and manage food surface moisture to control oil uptake [1]. |
To effectively control degradation, you need reliable methods to measure it. The following table outlines common analytical techniques.
| Target / Process | Analytical Method | What It Measures | Applicability to Frying |
|---|---|---|---|
| Lipid Oxidation (Primary) | Peroxide Value (PV) [4] [2] | Concentration of hydroperoxides, the primary products of lipid oxidation. | Suitable for the initial stages of oxidation. Value can decrease in long-term storage as hydroperoxides decompose [2]. |
| Lipid Oxidation (Primary) | Conjugated Dienes (CD) [3] | Shift in double bonds in polyunsaturated fatty acids, forming conjugated dienes, which are also primary oxidation products. | A quick and simple method. Its accumulation follows a sigmoidal kinetic model during frying [3]. |
| Lipid Oxidation (Secondary) | Thiobarbituric Acid Reactive Substances (TBARS) [4] [1] | Measures malondialdehyde (MDA) and other secondary oxidation products, which are responsible for rancid off-flavors. | Well-suited for meat and meat-based products. TBARS values correlate with sensory quality decline [4]. |
| Lipid Oxidation (Secondary) | Carbonyl Value [3] | Measures a wide range of volatile and non-volatile secondary carbonyl compounds (e.g., aldehydes, ketones). | A valuable measure for the sensory and nutritional quality of used frying oils. Formation follows sigmoidal kinetics [3]. |
| Lipid Hydrolysis | Acid Value (AV) [3] | Measures free fatty acids released from the hydrolysis of triacylglycerols. | Important as free fatty acids are more prone to oxidation and can generate undesirable volatile compounds [3]. |
| Global Quality | Global Stability Index (GSI) [5] | A calculated index that combines multiple quality parameters (e.g., sensory, microbiological, physicochemical) into a single value. | Useful for quantifying the overall quality degradation of a product during storage, providing a holistic view [5]. |
Here is a detailed methodology, adapted from a 2023 study, for testing the effectiveness of antioxidants like gallic acid in a frying system [3].
1. Oil and Sample Preparation:
2. Frying Procedure:
3. Chemical Analysis of Oil Samples:
4. Kinetic Data Analysis:
a, b, and c are equation parameters, and t is time [3].r_max) or the normalized rate (r_n) to quantitatively compare the protective efficacy of different antioxidant treatments.Frequently Asked Questions
Q: Why is monitoring both primary and secondary lipid oxidation products important?
Q: A natural antioxidant I'm testing seems to lose effectiveness over long frying times. Is this normal?
Q: How can I best present my data to show the stabilizing effect of an additive?
Troubleshooting Common Experimental Issues
Issue: High variability in oxidation measurements between replicate samples.
Issue: Acid Value is increasing rapidly, suggesting hydrolysis, but I'm focused on oxidation.
The following diagram outlines the logical workflow for designing and executing a study on controlling degradation during frying.
Thiols, characterized by their -SH functional group, have a high affinity for various surfaces, particularly metals (like gold, silver, or even stainless steel) and metal oxides. This is due to the formation of strong covalent or coordinative bonds between the sulfur atom and metal surfaces [1]. This property is exploited in self-assembled monolayers but leads to significant material loss and experimental error when the thiol is a reagent in solution.
Based on general chemical principles and the handling of similar compounds, here are several strategies you can implement.
| Strategy | Implementation Approach | Rationale & Considerations |
|---|---|---|
| Vessel Material Selection | Use containers made of glass (especially silanized), specific polymers (e.g., PTFE, PFA), or high-purity PPLCs [2]. | Avoids metal surfaces that strongly bind thiols. Inert polymers and passivated glass minimize active adsorption sites. |
| Solution Conditioning/Passivation | Pre-treat vessels with a passivating agent like a siliconizing reagent or a solution of a cheap, inert thiol (e.g., dodecanethiol). | "Blocks" active sites on the container surface, preventing the target thiol from adsorbing. |
| Solvent & Additive Optimization | Use solvents that compete for surface sites or add small amounts of competing ligands (e.g., DMSO, DMF) [2]. | Modifies the solution chemistry to reduce the driving force for the thiol to leave the solution for the surface. |
| Concentration & Handling Speed | Work with higher concentrations where feasible and minimize solution transfer steps and container surface area contact. | Reduces the relative impact of the adsorbed fraction, which is often a fixed amount regardless of concentration. |
The following workflow, summarized in the diagram below, outlines a systematic approach to prevent and troubleshoot adsorption issues.
Vessel Selection and Preparation
Solution Preparation
Sample Handling and Processing
Validation and Recovery Check
Q: My 1-Phenylethanethiol concentration is dropping over time in solution. What is the most likely cause?
Q: Can I recover adsorbed this compound from the vessel?
Q: Are there specific analytical techniques that are less affected by this adsorption?
This compound is a sulfur-containing organic compound. The table below summarizes its key properties and contrasts them with general characteristics of other common VSCs [1] [2] [3].
| Feature | This compound | Other Common Volatile Sulfur Compounds (VSCs) |
|---|---|---|
| Basic Structure | A thiol with a chiral center on the carbon bearing the SH group [1]. | Includes thiols, thioethers, sulfides, disulfides, and others [2]. |
| Molecular Formula | C8H10S [1] [3] | Varies widely (e.g., H2S, CH3SSCH3, allicin) [2]. |
| Odor Profile | Sulfurous, floral, tropical, meaty at 0.10% concentration [1]. | Often pungent, garlic-like, skunky, or offensive (e.g., hydrogen sulfide, thiols in decaying matter) [2]. Some have pleasant notes at low concentrations (e.g., grapefruit mercaptan) [2]. |
| Common Roles | Used in research chemistry (e.g., as a ligand for gold clusters [4]). | Key aroma compounds in food (e.g., tropical fruits) [5], signaling molecules in biology [6], vulcanizing agents in rubber [2]. |
| Chirality | Yes, exists as (R) and (S) enantiomers [1] [3]. | Many simple VSCs (e.g., hydrogen sulfide, dimethyl sulfide) are not chiral [2]. |
| Water Solubility | Insoluble in water [1]. | Varies; hydrogen sulfide is mildly acidic in water, while many organic VSCs have low solubility [2]. |
Although specific protocols for this compound are not detailed in the search results, the following established methodologies are used for identifying and quantifying VSCs in complex matrices, which your research can adopt [5].
Key Experimental Considerations [5]:
The current search results lack direct, experimental head-to-head performance data between this compound and other VSCs. To build a comprehensive guide, you may need to:
The table below summarizes the odor properties and stability of the key enantiomers as identified in fresh curry leaves [1].
| Compound | Odor Description | Odor Activity Value (OAV)* | Key Characteristics |
|---|---|---|---|
| (S)-1-Phenylethane-1-thiol | Sulfury, Burnt | 150,000 | Character impact enantiomer; high potency but less stable. |
| (R)-1-Phenylethane-1-thiol | Sulfury, Burnt | 120,000 | Character impact enantiomer; high potency but less stable. |
| (3Z)-hex-3-enal | Grassy | 180,000 | Highest OAV, but not the character-defining compound. |
| Myrcene | Geranium leaf-like | 23,000 | Contributes to the overall leaf-like aroma profile. |
Note: Odor Activity Value (OAV) is the ratio of the compound's concentration to its odor threshold in air. A higher OAV indicates a greater contribution to the overall aroma [1].
While (S)-1-phenylethanethiol has a slightly higher OAV, both enantiomers are considered character impact compounds for curry leaves due to their extremely high potency and defining sulfury, burnt aroma [1]. The grassy (3Z)-hex-3-enal has the highest single OAV, but it is the thiols that provide the characteristic signature.
The stability of 1-phenylethanethiol is highly dependent on processing conditions, which suggests the existence of a thermolabile precursor [1]. The following diagram summarizes the experimental findings on how different treatments affect its concentration.
The methodology for these findings involved [1]:
The key discovery is that frying dried leaves increases the concentration of this compound, indicating that a non-volatile, thermolabile precursor exists in the leaves. Heat applied to dried leaves facilitates the release or formation of the free thiol from this precursor [1].
For researchers and product developers, the key takeaways are:
The table below summarizes the key quantitative data available for this compound from a study on fresh curry leaves (Bergera koenigii). The concentrations were quantified using stable isotope dilution assays in combination with comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) [1].
| Compound | Concentration in Fresh Curry Leaves (OAV⁴) | Odor Description | Odor Threshold in Water (OTV) |
|---|---|---|---|
| (1S)-1-Phenylethane-1-thiol | 150,000 | Sulfury, burnt | 0.0004 µg/L (4 x 10⁻⁷ mg/L) [1] |
| (1R)-1-Phenylethane-1-thiol | 120,000 | Sulfury, burnt | 0.0005 µg/L (5 x 10⁻⁷ mg/L) [1] |
> Note on OAVs: The extremely high Odor Activity Values (OAVs) for the two enantiomers confirm their status as the character impact compounds responsible for the typical sulfury and burnt aroma of curry leaves [1].
The identification and quantification of this compound in curry leaves involved a rigorous multi-step analytical process. The following workflow outlines the key stages from sample preparation to final quantification [1]:
Key Workflow Stages:
The provided data is specific to curry leaves. To find odor thresholds in other matrices for a comprehensive guide, I suggest these approaches:
The table below summarizes key research where 1-Phenylethanethiol (and its isomer 2-phenylethanethiol) is used in a manner that implies its function as a pure, authentic standard.
| Research Context | Reported Use of 1/2-Phenylethanethiol | Experimental Justification | Citation |
|---|---|---|---|
| Synthesis of Gold Nanoclusters | 2-PET (2-phenylethanethiol) as a protective ligand for synthesizing Au25(2-PET)18 clusters. |
Used as a reference ligand in a ligand exchange reaction; its properties were the baseline for comparing new, functionalized ligands [1]. | [1] |
| Depolymerization of PEEK Plastic | 2-Phenylethanethiol as a sulfur nucleophile agent. | Identified as the most effective reagent among other thiols (e.g., n-hexanethiol, benzylthiol) for a key chemical process, based on yield optimization experiments [2]. | [2] |
Here are the detailed methodologies from the cited studies, which you can adapt as templates for your own validation experiments.
This protocol, adapted from the functionalization of Au25 clusters, demonstrates the use of 2-phenylethanethiol as a reference material [1].
Synthesis of Au25(2-PET)18 Clusters:
Ligand Exchange Reaction:
Au25(2-PET)18 cluster and the new functional ligand (e.g., a dithiolated crown ether) in Dichloromethane (DCM).Analysis & Validation:
This protocol, based on the depolymerization of Polyetheretherketone (PEEK), outlines a comparative approach to validate the effectiveness of different thiols [2].
Depolymerization Procedure:
Analysis & Validation:
The diagram below outlines the logical workflow for a thiol comparison experiment, integrating the key steps from the protocols above.
Based on the search results, here is an objective interpretation for your guide:
The table below summarizes available experimental data for furfurylthiol and methanethiol. Note that 1-Phenylethanethiol is consistently used as an internal standard rather than an analyte in these studies.
| Thiol Name | Concentration in Fermented Grains (μg/kg) | Odor Threshold in 46% Ethanol (μg/L) | Odor Description | Reported Odor Activity Value (OAV) |
|---|---|---|---|---|
| This compound | Data not available | Data not available | Data not available | Data not available |
| Furfurylthiol | 0.51 - 3.03 [1] | 0.1 [1] [2] | Coffee, roasted sesame seeds [1] | >1 (Significant contributor) [2] |
| Methanethiol | 67.64 - 205.37 [1] | 2.2 [1] [2] | Burned rubber, gasoline [1] | >1 (Significant contributor) [2] |
| 2-Methyl-3-furanethiol | 1.70 - 12.74 [1] | 0.0048 [1] | Roasted meat, fried [1] | >1 (Significant contributor) [2] |
The methodological details for analyzing these volatile thiols come from studies on Chinese liquor (Baijiu) and its fermented grains. This compound is used as a benchmark for quantification.
The following diagram illustrates the core analytical workflow after derivatization.
Solid-Phase Extraction (SPE) Clean-up
UPLC-MS/MS Instrumental Analysis
| Feature | 1-Phenylethanethiol | Alkanethiols |
|---|---|---|
| General Structure | Aromatic thiol with a chiral center on the α-carbon [1] [2]. | Linear or branched alkyl chain (HS-(CH2)n-X) [3]. |
| Key Distinctive Trait | Chirality and aromatic ring [4]. | Versatile terminal functional group (X) [3]. |
| Primary Documented Use | Imparting chirality to gold nanoclusters; substrate in enzymatic kinetic resolution [4] [2]. | Forming dense, insulating self-assembled monolayers (SAMs) on gold and silver surfaces [3]. |
| Experimental Evidence | - Ligand Exchange: Used to introduce chirality in Au38(SR)24 nanoclusters [4].
The performance of a ligand is highly dependent on its specific application. Here is a deeper look into the experimental protocols where this compound has been specifically studied.
This process is a key post-synthesis method for modifying the properties of atomically precise gold nanoclusters (Aun(SR)m). The reaction is believed to follow an SN2-like mechanism, where an incoming thiolate attacks a gold atom on the cluster surface, leading to the displacement of a bound thiolate ligand [4].
In one specific study, phenylethanethiol was used in a "size-focusing" synthesis. Larger, polydisperse glutathione-capped gold clusters were converted into monodisperse Au38(SC2H4Ph)24 by reacting them with an excess of 2-phenylethanethiol at an elevated temperature (80°C) [4]. This demonstrates its effectiveness as a stabilizing and structure-defining ligand.
While alkanethiols were not resolved in the same study, this compound was successfully resolved using Candida antarctica Lipase B (CALB). The protocol involved a transesterification reaction where the thiol was used as an acyl acceptor [2].
Key Experimental Details:
For researchers and scientists, the choice between this compound and an alkanethiol depends entirely on the project's goals:
To conduct a more thorough comparison for your specific needs, you could investigate the following aspects, which were not directly compared in the search results:
Irritant;Health Hazard